2-Methyl-4-nitrobenzenediazonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrobenzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOFGSATMLBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066001 | |
| Record name | Benzenediazonium, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16047-24-8 | |
| Record name | 2-Methyl-4-nitrobenzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16047-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016047248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-methyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-nitrobenzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Methyl-4-nitrobenzenediazonium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Z4EKF9JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Methyl-4-nitrobenzenediazonium from 2-methyl-4-nitroaniline
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzenediazonium from 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-methyl-4-nitroaniline. This process, known as diazotization, is a fundamental reaction in organic chemistry, particularly in the synthesis of azo dyes and other chemical intermediates.
Core Reaction and Mechanism
The synthesis of this compound is achieved through the diazotization of 2-methyl-4-nitroaniline. This reaction converts the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂).[1] The nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2]
The reaction is highly sensitive to temperature and must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and dried.[2] The presence of a nitro group, a strong electron-withdrawing group, on the aniline ring affects the electron distribution of the molecule and is a key characteristic for its role in dye synthesis.[1]
The resulting this compound salt is a highly reactive intermediate.[1] The diazonium group is an excellent leaving group (as N₂ gas), making it a versatile intermediate for introducing a wide variety of substituents onto the aromatic ring through reactions like Sandmeyer, Schiemann, and azo coupling.[3][4]
Experimental Protocol: Synthesis of this compound Chloride
This protocol details a standard laboratory procedure for the synthesis of this compound chloride in an aqueous solution.
Reagents and Materials:
-
2-Methyl-4-nitroaniline (C₇H₈N₂O₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Thermometer
-
Dropping Funnel
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a beaker, suspend 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. The molar ratio of the amine to HCl should be approximately 1:2.5 to ensure a sufficiently acidic medium.
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring until a fine slurry of the hydrochloride salt of the amine is formed.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite in distilled water. A slight molar excess of sodium nitrite (e.g., 1.05 equivalents relative to the amine) is typically used.
-
Cool this solution to 0-5 °C.
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt slurry from step 1.
-
Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. This is the most critical step, as higher temperatures can lead to the decomposition of the diazonium salt.
-
The addition should be slow enough to prevent the temperature from rising and to avoid a localized excess of nitrous acid.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Confirmation and Use:
-
The completion of the reaction can be checked by testing for the absence of the starting amine and the presence of nitrous acid. A drop of the reaction mixture should turn starch-iodide paper blue, indicating a slight excess of nitrous acid.
-
The resulting solution contains this compound chloride and is typically used immediately in subsequent reactions, such as azo coupling, without isolation.[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the diazotization of 2-methyl-4-nitroaniline.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Methyl-4-nitroaniline | 1.0 molar equivalent | Starting material. |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | Provides the acidic medium and forms the amine salt. |
| Sodium Nitrite | 1.0 - 1.1 molar equivalents | Reacts with acid to form nitrous acid in situ. A slight excess ensures complete reaction.[5] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[2] |
| Reaction Time | 1.0 - 4.0 hours | Includes addition time and subsequent stirring to ensure completion.[5] |
| Product Information | ||
| Product Name | This compound Chloride | The diazonium salt formed in solution. |
| Molecular Formula | C₇H₆ClN₃O₂ | [6] |
| Molecular Weight | 199.59 g/mol | [6] |
Visualizations
Chemical Reaction Pathway
Caption: Chemical equation for the diazotization of 2-methyl-4-nitroaniline.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxy-2-nitrobenzenediazonium | 27165-25-9 | Benchchem [benchchem.com]
- 5. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]
A Technical Guide to 2-Methyl-4-nitrobenzene-1-diazonium: Synthesis, Reactions, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-4-nitrobenzene-1-diazonium, a versatile organic compound with significant applications in chemical synthesis and potential relevance to the pharmaceutical industry. The IUPAC name for this compound is 2-Methyl-4-nitrobenzene-1-diazonium .[1] This document details its synthesis, key reactions, and explores its emerging role in drug delivery and design. It is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development.
Chemical Identity and Properties
2-Methyl-4-nitrobenzene-1-diazonium is an aromatic diazonium salt. The diazonium group (-N₂⁺) makes it a highly reactive intermediate, prone to a variety of chemical transformations. It is typically prepared in situ and used immediately due to its inherent instability. For practical applications, it is often used as its chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) salt.
Table 1: Physicochemical Properties of 2-Methyl-4-nitrobenzene-1-diazonium Chloride
| Property | Value | Source |
| CAS Number | 69457-09-6 | [2][3] |
| Molecular Formula | C₇H₆ClN₃O₂ | [2][3] |
| Molecular Weight | 199.59 g/mol | [2][3] |
| IUPAC Name | 2-methyl-4-nitrobenzenediazonium chloride | [3] |
| Appearance | Yellowish solid (typical for diazonium salts) | General Knowledge |
| Melting Point | Decomposes upon heating. Data for analogous 4-nitrobenzenediazonium chloride: 235-236 °C[4]; 4-nitrobenzenediazonium tetrafluoroborate: 144-148 °C (dec.) | Inferred |
| Solubility | Soluble in water and acidic solutions. Data for analogous 4-nitrobenzenediazonium tetrafluoroborate: acetonitrile: 50 mg/mL. | Inferred |
| Stability | Generally unstable and should be prepared fresh at low temperatures (0-5 °C). Diazonium salts are known to be sensitive to heat, light, and shock.[5] The triflate salts of some arenediazonium compounds have shown increased storage stability compared to their tosylate and tetrafluoroborate counterparts.[6] | Inferred |
| Spectroscopy | Characteristic Peaks for Aryl Diazonium Salts |
| FTIR (cm⁻¹) | Strong band around 2260-2300 cm⁻¹ corresponding to the N≡N stretching vibration. |
| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts would be influenced by the methyl and nitro substituents. |
| ¹³C NMR (ppm) | The carbon atom attached to the diazonium group is typically deshielded and appears in the aromatic region. |
| UV-Vis (nm) | Diazonium salts exhibit characteristic absorption bands in the UV-Vis region. For example, 4-nitrobenzenediazonium tetrafluoroborate shows absorption maxima that can be analyzed.[7] |
Synthesis and Experimental Protocols
The primary method for the synthesis of 2-methyl-4-nitrobenzene-1-diazonium salts is the diazotization of 2-methyl-4-nitroaniline. This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures.
General Diazotization Workflow
Caption: General workflow for the diazotization of 2-methyl-4-nitroaniline.
Detailed Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzene-1-diazonium Chloride
This protocol is a representative procedure based on general methods for diazotization.
Materials:
-
2-Methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
In the three-necked flask, suspend 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask to 0-5 °C using an ice-salt bath and stir the mixture vigorously to obtain a fine suspension.
-
Prepare a solution of sodium nitrite in distilled water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution contains the 2-methyl-4-nitrobenzene-1-diazonium chloride and should be used immediately in subsequent reactions.
Key Reactions: Azo Coupling
The most prominent reaction of diazonium salts is azo coupling, an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile. This reaction is fundamental to the synthesis of azo dyes.
Azo Coupling Mechanism
Caption: Mechanism of the azo coupling reaction.
Experimental Protocol: Synthesis of an Azo Dye with 2-Naphthol
This protocol is a representative procedure for an azo coupling reaction.
Materials:
-
Freshly prepared solution of 2-Methyl-4-nitrobenzene-1-diazonium chloride
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Stirring rod
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide in a beaker.
-
Cool the solution of the sodium salt of 2-naphthol in an ice bath to 0-5 °C.
-
Slowly add the cold, freshly prepared 2-methyl-4-nitrobenzene-1-diazonium chloride solution to the 2-naphthol solution with constant stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the azo dye product.
Applications in Drug Development and Medicinal Chemistry
While primarily known for its role in the dye industry, the chemistry of diazonium salts and the resulting azo compounds presents intriguing possibilities in the pharmaceutical sciences.[8]
Azo Compounds as Prodrugs for Colon-Specific Drug Delivery
A significant application of azo compounds in drug development is their use as prodrugs for targeted delivery to the colon.[9][10][11] The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the microflora in the colon.[9][12] This targeted release mechanism is particularly beneficial for treating colon-specific diseases like inflammatory bowel disease (IBD) and colorectal cancer.
Caption: Activation of an azo prodrug in the colon.
The Diazonium Group in Bioisosteric Replacement Strategies
Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the pharmacokinetic or pharmacodynamic profile of a compound.[13][14][15] While not a classical bioisostere, the diazonium group's reactivity allows for its conversion into a wide range of other functional groups, making it a versatile intermediate in the synthesis of compound libraries for structure-activity relationship (SAR) studies. The azo linkage itself has been a subject of bioisosteric replacement studies with groups like amides and oxadiazoles to enhance structural diversity and biological activity.[16]
Safety and Handling
Solid diazonium salts are notoriously unstable and can be explosive. They are sensitive to friction, shock, and heat. Therefore, it is imperative to handle them with extreme caution. For laboratory-scale synthesis, it is strongly recommended to prepare diazonium salts in situ in a cold solution (0-5 °C) and use them immediately without isolation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.
Conclusion
2-Methyl-4-nitrobenzene-1-diazonium is a valuable and highly reactive chemical intermediate. Its synthesis via the diazotization of 2-methyl-4-nitroaniline is a well-established process, and its subsequent azo coupling reactions are fundamental to the production of a wide array of azo dyes. Beyond its traditional applications, the underlying chemistry of this diazonium salt and the resulting azo compounds holds significant promise for the field of drug development, particularly in the design of colon-targeted prodrugs. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective utilization in both research and industrial settings.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]
- 3. 2-Methyl-4-nitrobenzene-1-diazonium chloride | C7H6ClN3O2 | CID 12454331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. prgscience.com [prgscience.com]
- 11. Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drughunter.com [drughunter.com]
- 14. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Bioisosterism - Drug Design Org [drugdesign.org]
- 16. pubs.acs.org [pubs.acs.org]
Molecular structure and weight of 2-Methyl-4-nitrobenzenediazonium
This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and synthesis of 2-Methyl-4-nitrobenzenediazonium. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Properties
This compound is an aromatic diazonium cation. Diazonium salts are a class of organic compounds that are widely utilized as intermediates in the synthesis of a diverse range of organic molecules, particularly in the dye industry and in various coupling reactions. The presence of the nitro group and the methyl group on the benzene ring influences the reactivity and stability of the diazonium group.
Molecular Structure and Weight
The molecular structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a diazonium group at position 1.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-Methyl-4-nitrobenzene-1-diazonium | [1] |
| Molecular Formula | C₇H₆N₃O₂⁺ | [1] |
| Molecular Weight | 164.14 g/mol | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 2-methyl-4-nitroaniline. This reaction involves treating the precursor amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures.
Caption: Synthesis of this compound via diazotization.
Experimental Protocols
Synthesis of this compound Chloride
This protocol is adapted from established procedures for the diazotization of aromatic amines.
Materials:
-
2-Methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Congo Red indicator paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
In the three-necked flask, prepare a suspension of 2-methyl-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask to a temperature between 0 °C and 5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
While vigorously stirring the suspension, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure the reaction goes to completion.
-
The completion of the diazotization can be checked by testing a drop of the reaction mixture with Congo Red paper; the paper should turn blue, indicating the presence of excess nitrous acid.
-
The resulting solution contains the this compound chloride and is typically used immediately in subsequent reactions without isolation, as diazonium salts can be explosive when dry.
Applications in Research and Development
This compound salts are valuable reagents in organic synthesis. They can undergo a variety of transformations, including:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
-
Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).
-
Gomberg-Bachmann Reaction: Aryl-aryl bond formation.
-
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.
The specific substitution pattern of this compound can be exploited to introduce a 2-methyl-4-nitrophenyl moiety into a target molecule, which is a structural motif present in some pharmacologically active compounds and functional materials. The reactivity of this diazonium salt makes it a versatile tool for medicinal chemists and materials scientists in the development of new molecular entities.
References
Technical Guide: Benzenediazonium, 2-methyl-4-nitro-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzenediazonium, 2-methyl-4-nitro-, a significant intermediate in organic synthesis, particularly in the production of azo dyes. This document outlines its chemical properties, synthesis protocols, and key reactions, presenting data in a structured format for ease of reference by professionals in research and development.
Chemical Identification and Properties
Benzenediazonium, 2-methyl-4-nitro- is an aromatic diazonium salt. Its reactivity is primarily dictated by the diazonium group (-N₂⁺), which is an excellent leaving group, and the electron-withdrawing nitro group (-NO₂) and electron-donating methyl group (-CH₃) on the benzene ring.
Table 1: Physicochemical Properties of Benzenediazonium, 2-methyl-4-nitro- and Related Compounds
| Property | Value | Source |
| Systematic Name | Benzenediazonium, 2-methyl-4-nitro- | EPA |
| IUPAC Name | 2-Methyl-4-nitrobenzene-1-diazonium | EPA[1] |
| CAS Number | 16047-24-8 | EPA[1] |
| Molecular Formula | C₇H₆N₃O₂⁺ | PubChem[2] |
| Molecular Weight | 164.14 g/mol | EPA[1] |
| Related CAS Numbers | 69457-09-6 (chloride salt)[3][4], 455-90-3 (tetrafluoroborate salt)[5] | Multiple Sources |
Synthesis of Benzenediazonium, 2-methyl-4-nitro-
The primary synthetic route to Benzenediazonium, 2-methyl-4-nitro- is through the diazotization of its corresponding aniline, 2-methyl-4-nitroaniline (also known as Fast Red RL Base)[6]. This reaction involves the conversion of the primary amino group into a diazonium group using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid[6].
General Experimental Protocol: Diazotization of 2-methyl-4-nitroaniline
This protocol is adapted from established methods for the diazotization of aromatic amines[7][8].
Materials:
-
2-methyl-4-nitroaniline
-
Concentrated sulfuric acid (H₂SO₄) or Hydrofluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask and beaker
Procedure:
-
In a 100 mL Erlenmeyer flask, carefully dissolve a specific molar equivalent of concentrated sulfuric acid in a measured volume of distilled water.
-
To this acidic solution, add one molar equivalent of 2-methyl-4-nitroaniline with continuous stirring.
-
Cool the resulting mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of 1.1 molar equivalents of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline-acid mixture. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30-40 minutes to ensure the diazotization is complete.
-
The resulting solution contains the Benzenediazonium, 2-methyl-4-nitro- salt and can be used directly for subsequent reactions, such as azo coupling.
Diagram 1: Experimental Workflow for the Diazotization of 2-methyl-4-nitroaniline
Caption: Workflow for the synthesis of Benzenediazonium, 2-methyl-4-nitro-.
Key Reactions and Applications
Benzenediazonium salts are versatile intermediates in organic synthesis. The diazonium group can be replaced by a variety of nucleophiles, or it can act as an electrophile in azo coupling reactions.
Azo Coupling Reaction
Azo coupling is a characteristic reaction of diazonium salts where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds[9]. These products are often intensely colored and are widely used as dyes[6].
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// Edges diazonium -> product [label="Reacts with"]; coupling_agent -> product [label="Reacts with"]; }
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Benzenediazonium, 4-methyl-2-nitro- | C7H6N3O2+ | CID 90653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenediazonium, 2-methyl-4-nitro-, chloride CAS#: 69457-09-6 [chemicalbook.com]
- 4. 2-Methyl-4-nitrobenzene-1-diazonium chloride | C7H6ClN3O2 | CID 12454331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | SIELC Technologies [sielc.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. studylib.net [studylib.net]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which serves as a gateway to a vast array of aromatic compounds. This reaction, first reported by Peter Griess in 1858, involves the treatment of a primary aromatic amine with a nitrosating agent, typically nitrous acid generated in situ, under acidic conditions and at low temperatures.[1][2] The resulting diazonium salts are highly valuable in the synthesis of dyes, pharmaceuticals, and other fine chemicals due to the excellent leaving group ability of the dinitrogen moiety.[3][4]
The Core Reaction Mechanism
The conversion of a primary aromatic amine to a diazonium salt is a multi-step process that begins with the formation of the active nitrosating agent. The reaction is typically carried out at temperatures between 0-5°C to ensure the stability of the diazonium salt product, which can be explosive if isolated in a dry state.[3][5]
The overall reaction can be summarized as follows:
ArNH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[6]
Where Ar is an aryl group and HX is a mineral acid such as HCl or H₂SO₄.
The detailed mechanism involves the following key stages:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid, is protonated. Subsequent loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺).[2] In less acidic conditions, dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid, can also act as the nitrosating agent.
-
N-Nitrosation of the Amine: The primary aromatic amine, acting as a nucleophile, attacks the nitrosonium ion. This step is typically the rate-determining step in the overall reaction. The rate of this reaction is dependent on the concentration of the free amine, not its protonated form, and the concentration of the nitrosating agent.
-
Proton Transfers and Tautomerization: A series of proton transfers leads to the formation of an N-nitrosamine intermediate. This intermediate then undergoes tautomerization to a diazohydroxide.[2]
-
Formation of the Diazonium Ion: In the acidic medium, the diazohydroxide is protonated at the oxygen atom, followed by the elimination of a water molecule to yield the resonance-stabilized arenediazonium ion.[2]
Quantitative Data on Diazotization Reactions
The rate of diazotization is influenced by the nature of the substituents on the aromatic ring, the acidity of the medium, and the temperature. Electron-donating groups on the aniline ring increase the nucleophilicity of the amino group and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect.
| Aromatic Amine | Substituent | Relative Rate Constant | Yield (%) | Reference |
| p-Methoxyaniline | -OCH₃ (EDG) | ~9 | >90 | [7] |
| Aniline | -H | 1 | ~95 | [5] |
| p-Chloroaniline | -Cl (EWG) | <1 | ~90 | [8] |
| p-Nitroaniline | -NO₂ (EWG) | ~0.005 | >90 | [7][9] |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Relative rates are approximate and depend on specific reaction conditions.
Kinetic studies have shown that the diazotization of many substituted anilines follows a Hammett correlation, with a negative ρ value indicating that the reaction is favored by electron-donating substituents. For a series of substituted anilines, a ρ value of approximately -1.96 has been reported, confirming the electrophilic nature of the rate-determining step.[8]
Experimental Protocols
General Procedure for the Preparation of Benzenediazonium Chloride Solution
This protocol describes a typical laboratory-scale synthesis of benzenediazonium chloride for immediate use in subsequent reactions.
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~3.0 eq)
-
Sodium Nitrite (1.0-1.1 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[5]
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[5]
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[3]
-
After the addition is complete, continue stirring for 10-15 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[10] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and persists for at least 5 minutes.
-
The resulting clear solution of benzenediazonium chloride is kept in an ice bath and used immediately without isolation.[5]
Spectroscopic Characterization
The progress of the diazotization reaction and the formation of the diazonium salt can be monitored using spectroscopic techniques.
-
FTIR/Raman Spectroscopy: The disappearance of the N-H stretching vibrations of the primary amine (typically in the range of 3250-3400 cm⁻¹) and the appearance of a strong, sharp absorption band corresponding to the N≡N triple bond stretch of the diazonium cation (around 2270-2289 cm⁻¹) are indicative of a successful reaction.[11][12][13]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the consumption of the aromatic amine. The disappearance of the signals corresponding to the amine protons is a key indicator.[11] The aromatic protons of the newly formed diazonium salt will exhibit shifts due to the strong electron-withdrawing nature of the diazonium group.[13] ¹³C NMR can also be employed to characterize the product.[14]
Applications in Drug Development and Synthesis
Diazonium salts are pivotal intermediates in the synthesis of a wide variety of organic compounds, including many pharmaceuticals. Their versatility stems from the ease with which the diazonium group can be replaced by a wide range of nucleophiles.
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.[3]
-
Schiemann Reaction: Replacement with fluoride using fluoroboric acid.
-
Gattermann Reaction: Replacement with a halide using copper powder.
-
Replacement by Hydroxyl: Heating the aqueous diazonium salt solution yields phenols.[3]
-
Replacement by Hydrogen: Reduction of the diazonium group to afford the corresponding arene.
-
Azo Coupling: Reaction with activated aromatic compounds (phenols, anilines) to form azo dyes, which are important in colorimetric assays and as chromophores in certain drugs.[15]
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. byjus.com [byjus.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 7. Indirect measurement of the rate constants for the diazotisation of substituted anilines by nitrosyl chloride and nitrosyl thiocyanate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diazotisation reaction and synthesis of azodyes | DOC [slideshare.net]
An In-depth Technical Guide to the Thermal Stability of Substituted Benzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Benzenediazonium salts are pivotal intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. Their utility, however, is often moderated by their inherent thermal instability. A thorough understanding of the factors governing their stability is paramount for safe handling, process optimization, and the development of robust synthetic methodologies. This guide provides a comprehensive overview of the thermal stability of substituted benzenediazonium salts, detailing experimental protocols for its assessment and presenting quantitative data to inform laboratory practice.
Factors Influencing Thermal Stability
The stability of benzenediazonium salts is a multifactorial property, influenced by the electronic nature of substituents on the benzene ring, the type of counter-ion, and the surrounding solvent medium.
1.1. Substituent Effects:
The electronic properties of substituents on the aromatic ring play a crucial role in determining the thermal stability of benzenediazonium salts.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, generally increase the stability of the diazonium salt.[1][2] This is attributed to their ability to delocalize the positive charge of the diazonium group through resonance, thereby stabilizing the molecule.[1][3] EDGs in the ortho and para positions have a more pronounced stabilizing effect.[2]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, tend to destabilize the diazonium salt.[1][4] These groups intensify the positive charge on the diazonium moiety, weakening the C-N bond and facilitating decomposition.[1] The destabilizing effect is generally stronger for more powerful electron-withdrawing groups, with the stability order being -H > -CN > -NO2.[1]
1.2. Counter-ion Effects:
The nature of the counter-ion associated with the diazonium cation significantly impacts the salt's stability, particularly in the solid state. While diazonium chlorides are notoriously unstable and are typically prepared and used at low temperatures (0-5 °C), other salts exhibit enhanced stability.[5] Arenediazonium salts with counter-ions like tetrafluoroborate (BF4-), hexafluorophosphate (PF6-), tosylate, and disulfonimide are often stable enough to be isolated and handled at room temperature.[2][6][7] Among these, tetrafluoroborate salts are generally found to be more stable than their hexafluorophosphate counterparts.[2] The increased stability is attributed to the formation of a more stable crystal lattice and a reduced propensity for nucleophilic attack by the counter-ion on the diazonium group.
1.3. Solvent Effects:
The solvent can influence the rate of decomposition of benzenediazonium salts in solution. The decomposition of benzenediazonium tetrafluoroborate in various aprotic polar solvents has been shown to be a first-order reaction.[8] The rate of decomposition and the activation parameters are solvent-dependent, suggesting that the solvent can play a role in stabilizing the transition state of the decomposition reaction.[8]
Quantitative Data on Thermal Stability
The thermal stability of benzenediazonium salts is often quantified by determining their decomposition temperatures and enthalpies of decomposition using techniques like Differential Scanning Calorimetry (DSC). The following tables summarize key thermal stability data for a range of substituted benzenediazonium tetrafluoroborate salts.
| Substituent | Position | Initial Decomposition Temp. (°C) | Enthalpy of Decomposition (kJ/mol) | Reference |
| H | - | ~110-120 | ~100-120 | [9][10] |
| 4-NO2 | para | ~150 | High (thermal runaway) | [6][11] |
| 4-OCH3 | para | ~140 | - | [11] |
| 4-Br | para | ~140 | - | [11] |
| 3-Br | meta | - | - | [11] |
| 2-Br | ortho | - | - | [11] |
| 3-Cl | meta | - | - | [11] |
| 4-F | para | - | - | [9] |
| 3-F | meta | - | - | [9] |
| 2-F | ortho | - | - | [9] |
| 4-I | para | - | - | [9] |
| 3-I | meta | - | - | [9] |
| 2-I | ortho | - | - | [9] |
Note: The exact values can vary depending on the experimental conditions, such as the heating rate.
A comprehensive study of 57 different arenediazonium tetrafluoroborate salts revealed that the majority begin to decompose in the range of 90°C to 150°C.[9]
Experimental Protocols for Thermal Stability Assessment
Several analytical techniques are employed to evaluate the thermal stability of benzenediazonium salts.
3.1. Differential Scanning Calorimetry (DSC):
DSC is a primary technique for determining the thermal stability and energetic properties of diazonium salts.[6][12][13]
-
Methodology: A small sample (typically 1-5 mg) of the diazonium salt is weighed into a crucible (often a high-pressure crucible to contain gaseous decomposition products) and sealed.[12] The sample is then heated at a constant rate (e.g., 5 °C/min) alongside an empty reference crucible.[12] The difference in heat flow to the sample and the reference is monitored as a function of temperature. An exothermic peak indicates the decomposition of the salt.
-
Data Obtained:
-
T_init (Initial Temperature): The temperature at which the exothermic decomposition begins.[9]
-
T_onset (Onset Temperature): The temperature at which the rate of heat release is at its maximum.[12]
-
ΔH_D (Enthalpy of Decomposition): The total heat released during decomposition, which provides a measure of the compound's energetic potential.[12]
-
3.2. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. It is useful for studying the decomposition of diazonium salts by monitoring the mass loss associated with the evolution of nitrogen gas.[4][14]
-
Methodology: A sample of the diazonium salt is placed in a pan and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously recorded.
-
Data Obtained: The TGA curve shows the temperature at which mass loss occurs, corresponding to the decomposition of the salt. This can be coupled with other techniques like mass spectrometry (TGA-MS) to identify the gaseous products.[14]
3.3. Kinetic Studies of Decomposition in Solution:
The rate of decomposition of benzenediazonium salts in solution can be studied to determine the reaction kinetics and activation parameters.
-
Methodology 1: Monitoring Nitrogen Gas Evolution: The decomposition of the diazonium salt in a temperature-controlled bath is monitored by collecting the evolved nitrogen gas in a gas burette over time.[8][15][16][17] The volume of nitrogen collected is proportional to the amount of diazonium salt that has decomposed.[16]
-
Methodology 2: UV-Vis Spectrophotometry: The concentration of the unreacted diazonium ion can be monitored by measuring the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer.[18] The reaction is typically carried out in a temperature-controlled cell compartment.
-
Data Analysis: By plotting the concentration of the diazonium salt (or a value proportional to it, like the volume of N2 evolved or absorbance) versus time, the order of the reaction and the rate constant (k) at a given temperature can be determined.[15][16][18] Performing the experiment at different temperatures allows for the calculation of the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation by plotting ln(k) versus 1/T.[15][18][19]
Visualization of Concepts
4.1. Decomposition Pathway of Benzenediazonium Salts
References
- 1. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. The stability of benzene diazonium salts is because of:(A) Inductive Effect. (B) Resonance.(C) Hyperconjugation.(D) Mesomeric Effect. [vedantu.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 16. youtube.com [youtube.com]
- 17. injchemistry.uobabylon.edu.iq [injchemistry.uobabylon.edu.iq]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
- 19. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
Physical and chemical properties of diazonium salts
An In-depth Technical Guide to the Physical and Chemical Properties of Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of diazonium salts, compounds of significant interest in organic synthesis and materials science. It includes quantitative data, detailed experimental protocols for their synthesis and key reactions, and visualizations of reaction pathways and workflows.
Physical Properties of Aryl Diazonium Salts
Aryl diazonium salts are a class of organic compounds with the general formula [Ar-N₂]⁺X⁻, where Ar is an aryl group and X⁻ is an anion.[1] Their physical properties are highly dependent on the nature of both the aryl group and the counter-anion.
Generally, they are colorless crystalline solids.[1][2][3] Many diazonium salts, particularly those with nitrate and perchlorate anions, are explosive when dry and must be handled with extreme care.[2][4] For this reason, they are typically prepared in situ in cold aqueous solutions (0-5 °C) and used immediately without isolation.[1][5][6]
However, some salts, such as benzenediazonium fluoroborate, are water-insoluble and significantly more stable, allowing them to be isolated, dried, and stored at room temperature.[1][3][5] The stability of arenediazonium salts is attributed to the resonance delocalization of the positive charge over the benzene ring.[7] Aliphatic diazonium salts, lacking this resonance stabilization, are extremely unstable and of little synthetic importance.[2][8]
Data Summary: Physical and Spectroscopic Properties
The following table summarizes key quantitative data related to the properties of aryl diazonium salts.
| Property | Description |
| Appearance | Generally colorless crystalline solids.[1][2][3] They often darken on exposure to air.[2] |
| Solubility | Benzenediazonium chloride: Readily soluble in cold water.[1][3][9] Reacts with water when warmed.[1][9] Benzenediazonium fluoroborate: Insoluble in water, which contributes to its stability.[1][3][4][5] |
| Stability | General: Most diazonium salts are unstable and potentially explosive in the dry state.[2][5] They are used in cold (0-5 °C) aqueous solutions immediately after preparation.[1][10] Fluoroborates and Tosylates: Arenediazonium tetrafluoroborate and tosylate salts are often stable enough to be isolated as solids at room temperature.[8][10] |
| Acidity | The diazonium group is strongly electron-withdrawing. The pKa of the phenolic proton in 4-hydroxybenzenediazonium is 3.4, a million-fold more acidic than phenol itself (pKa ≈ 9.9).[10] |
| Bonding | The C−N⁺≡N linkage is linear. The N⁺≡N bond distance in benzenediazonium tetrafluoroborate is 1.083 Å, nearly identical to that of the N₂ molecule.[10] |
| Infrared (IR) Spectra | A characteristic sharp absorption band for the N≡N triple bond stretching vibration is observed between 2180 cm⁻¹ and 2280 cm⁻¹.[11][12][13] For p-substituted benzenediazonium salts, this band appears in the 2260-2280 cm⁻¹ region.[12] |
| UV-Vis Spectra | Aryl diazonium salts exhibit UV-Vis absorption.[14][15][16] The specific absorption wavelength depends on the structure of the aryl group. |
Chemical Properties and Reactions
Diazonium salts are highly versatile intermediates in organic synthesis.[10][17] Their reactions can be broadly categorized into two types: those involving the replacement of the dinitrogen (N₂) group and those where the diazo group is retained.[18][19]
Synthesis: Diazotization of Primary Aromatic Amines
The conversion of a primary aromatic amine into a diazonium salt is known as diazotization.[1][20] The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[8][10] The reaction temperature must be maintained between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt.[4][21]
The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of excess acid.[2] The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of a water molecule to form the stable aryl diazonium ion.[2][20]
-
Dissolve the Amine: Dissolve aniline (or the desired primary aromatic amine) in an aqueous solution of hydrochloric acid (e.g., 2.5 equivalents) in a flask.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. It is critical to maintain this low temperature throughout the reaction.
-
Prepare Nitrite Solution: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂).
-
Addition: Add the sodium nitrite solution dropwise and slowly to the cold amine solution with constant, vigorous stirring.
-
Monitoring: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂).[22]
-
Usage: The resulting cold, aqueous solution of the diazonium salt is used immediately for subsequent reactions without isolation.[1][3]
Reactions Involving Replacement of Nitrogen
The diazonium group is an excellent leaving group because its departure results in the formation of highly stable dinitrogen gas (N₂).[23] This thermodynamic driving force facilitates a wide range of substitution reactions at the aromatic carbon.
The Sandmeyer reaction is a copper(I)-catalyzed substitution of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻).[24][25][26] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) salt to the diazonium ion.[27] This forms an aryl radical, N₂, and a copper(II) species, which then delivers the nucleophile to the radical to form the final product and regenerate the copper(I) catalyst.[25][26]
Direct fluorination of aromatic rings is often difficult. The Schiemann reaction provides an effective method by treating the diazonium salt with fluoroboric acid (HBF₄).[24] This precipitates the relatively stable diazonium fluoroborate salt.[5] Gentle heating of this isolated salt causes it to decompose, yielding the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).[24]
-
Replacement by Iodide (-I): The diazonium group can be replaced by iodine by simply warming the diazonium salt solution with an aqueous solution of potassium iodide (KI).[2][24][28] A copper catalyst is not required for this transformation.[2]
-
Replacement by Hydroxyl (-OH): Heating an aqueous solution of a diazonium salt leads to its hydrolysis, producing a phenol.[10][19] The reaction is typically carried out in the presence of acid to suppress the coupling of the newly formed phenol with unreacted diazonium salt.[10]
-
Replacement by Hydrogen (-H) (Deamination): The diazonium group can be replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), effectively removing an amino group from an aromatic ring.[23][24]
-
Prepare Diazonium Salt: Prepare a cold (0-5 °C) solution of benzenediazonium chloride from aniline as described in the diazotization protocol.
-
Prepare Catalyst: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Combine: Slowly and carefully add the cold diazonium salt solution to the CuCl solution.[22]
-
Reaction: Effervescence (liberation of N₂ gas) will be observed.[22] Allow the mixture to warm to room temperature and stir for 10-15 minutes to ensure the reaction is complete.
-
Isolation: The product, chlorobenzene, will separate as an oily layer. It can be isolated by steam distillation or solvent extraction.
-
Purification: The crude product is then washed with sodium hydroxide solution (to remove any phenol byproduct), followed by water, dried over an anhydrous drying agent, and purified by distillation.
Reactions Involving Retention of the Diazo Group: Azo Coupling
In azo coupling reactions, the diazonium ion acts as a weak electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution.[4][29][30] This reaction forms a new N=N double bond, known as an azo linkage, creating highly colored azo compounds, which are widely used as dyes.[6][18]
The pH of the reaction medium is critical:
-
Coupling with Phenols: This is carried out in mildly alkaline conditions (pH 9-10).[18][31] The basic medium deprotonates the phenol to form the more strongly activating phenoxide ion.[2]
-
Coupling with Amines: This reaction is performed in mildly acidic conditions (pH 4-5).[18] This pH is low enough to prevent significant N-coupling but high enough to maintain a sufficient concentration of the free amine, which is the reactive species.[2][31]
-
Prepare Diazonium Salt: Prepare a cold (0-5 °C) solution of the required diazonium salt as described previously. Keep this solution in an ice bath at all times.[21]
-
Prepare Coupling Solution: Dissolve the coupling agent (e.g., naphthalen-2-ol or N,N-dimethylaniline) in an appropriate aqueous solution. For phenols, use a cold aqueous sodium hydroxide solution.[21] For anilines, use a cold aqueous acid solution. Cool this solution in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution to the cold, stirred solution of the coupling partner.[21]
-
Precipitation: A brightly colored precipitate of the azo dye should form immediately or upon standing for a few minutes.[21]
-
Isolation: Collect the solid dye by suction filtration.
-
Purification: Wash the crude product with cold water and then recrystallize it from a suitable solvent (e.g., ethanol or water) to obtain the purified azo dye.
Safety Considerations
Dry diazonium salts, especially nitrates and perchlorates, are dangerously explosive and sensitive to shock and heat.[2][5] They should never be isolated unless they are known to be stable (e.g., fluoroborates). All reactions involving diazonium salts should be conducted in a fume hood, behind a safety shield, and at the recommended low temperatures.
References
- 1. scribd.com [scribd.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Physical Properties of Diazonium Salts [unacademy.com]
- 5. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of benzene diazonium salts is because of:(A) Inductive Effect. (B) Resonance.(C) Hyperconjugation.(D) Mesomeric Effect. [vedantu.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazonium Salts Properties Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Operando surface optical nanometrology reveals diazonium salts’ visible photografting mechanism - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00439B [pubs.rsc.org]
- 17. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 18. Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. byjus.com [byjus.com]
- 20. byjus.com [byjus.com]
- 21. cuhk.edu.hk [cuhk.edu.hk]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 26. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 27. byjus.com [byjus.com]
- 28. webassign.net [webassign.net]
- 29. Azo Coupling [organic-chemistry.org]
- 30. Azo coupling - Wikipedia [en.wikipedia.org]
- 31. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenediazonium in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-nitrobenzenediazonium salts in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes qualitative information for arenediazonium salts in general, presents quantitative solubility data for structurally related compounds to infer potential solubility behavior, and outlines detailed experimental protocols for determining solubility.
Qualitative Solubility of Arenediazonium Salts
Arenediazonium salts, as a class of compounds, exhibit varied solubility depending on the counter-ion and the substitution pattern on the aromatic ring. The tetrafluoroborate salts of arenediazonium compounds are generally found to have better stability and are often used when an isolated salt is required.
General solubility trends for arenediazonium tetrafluoroborates indicate they are:
-
Fairly soluble in polar aprotic solvents such as acetonitrile, acetone, pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), though often with decomposition.[1]
-
Slightly soluble in water.[1]
-
Insoluble in nonpolar hydrocarbon solvents and diethyl ether.[1]
The chloride salts of arenediazonium compounds are typically more water-soluble but are also less stable than their tetrafluoroborate counterparts.
Quantitative Solubility Data for Structurally Related Compounds
Table 1: Solubility of 2-Methyl-4-nitroaniline in Various Organic Solvents [2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| 2-Butanone | 278.15 | 158.32 |
| 283.15 | 182.45 | |
| 288.15 | 209.87 | |
| 293.15 | 241.12 | |
| 298.15 | 276.78 | |
| 303.15 | 317.45 | |
| 308.15 | 363.78 | |
| 313.15 | 416.43 | |
| Acetone | 278.15 | 145.21 |
| 283.15 | 167.98 | |
| 288.15 | 193.54 | |
| 293.15 | 222.43 | |
| 298.15 | 255.21 | |
| 303.15 | 292.54 | |
| 308.15 | 335.01 | |
| 313.15 | 383.21 | |
| Ethyl Acetate | 278.15 | 110.23 |
| 283.15 | 128.43 | |
| 288.15 | 148.98 | |
| 293.15 | 172.34 | |
| 298.15 | 199.01 | |
| 303.15 | 229.45 | |
| 308.15 | 264.21 | |
| 313.15 | 303.87 | |
| Acetonitrile | 278.15 | 89.45 |
| 283.15 | 104.54 | |
| 288.15 | 121.87 | |
| 293.15 | 141.78 | |
| 298.15 | 164.54 | |
| 303.15 | 190.43 | |
| 308.15 | 219.87 | |
| 313.15 | 253.21 | |
| Methanol | 278.15 | 35.43 |
| 283.15 | 41.87 | |
| 288.15 | 49.34 | |
| 293.15 | 57.98 | |
| 298.15 | 68.01 | |
| 303.15 | 79.65 | |
| 308.15 | 93.12 | |
| 313.15 | 108.65 | |
| Ethanol | 278.15 | 28.76 |
| 283.15 | 34.01 | |
| 288.15 | 40.12 | |
| 293.15 | 47.23 | |
| 298.15 | 55.54 | |
| 303.15 | 65.21 | |
| 308.15 | 76.45 | |
| 313.15 | 89.54 | |
| n-Propanol | 278.15 | 23.45 |
| 283.15 | 27.87 | |
| 288.15 | 33.01 | |
| 293.15 | 38.98 | |
| 298.15 | 45.98 | |
| 303.15 | 54.12 | |
| 308.15 | 63.54 | |
| 313.15 | 74.43 | |
| n-Butanol | 278.15 | 19.87 |
| 283.15 | 23.54 | |
| 288.15 | 27.87 | |
| 293.15 | 32.98 | |
| 298.15 | 38.98 | |
| 303.15 | 45.98 | |
| 308.15 | 54.12 | |
| 313.15 | 63.54 | |
| Isopropanol | 278.15 | 17.87 |
| 283.15 | 21.23 | |
| 288.15 | 25.12 | |
| 293.15 | 29.65 | |
| 298.15 | 34.98 | |
| 303.15 | 41.23 | |
| 308.15 | 48.43 | |
| 313.15 | 56.87 | |
| Toluene | 278.15 | 15.43 |
| 283.15 | 18.32 | |
| 288.15 | 21.65 | |
| 293.15 | 25.54 | |
| 298.15 | 30.12 | |
| 303.15 | 35.43 | |
| 308.15 | 41.54 | |
| 313.15 | 48.65 | |
| Cyclohexane | 278.15 | 1.23 |
| 283.15 | 1.45 | |
| 288.15 | 1.71 | |
| 293.15 | 2.01 | |
| 298.15 | 2.36 | |
| 303.15 | 2.76 | |
| 308.15 | 3.23 | |
| 313.15 | 3.78 |
Table 2: Solubility of 4-Nitrobenzenediazonium Tetrafluoroborate in Selected Solvents
| Solvent | Temperature (°C) | Solubility |
| Acetonitrile | Not Specified | 50 mg/mL[3][4] |
| Water | Not Specified | Almost transparent[5] |
| Dimethyl Sulfoxide | Not Specified | Soluble[5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a diazonium salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved salt.
Materials:
-
This compound salt (e.g., tetrafluoroborate)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound salt to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the temperature.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any undissolved solids.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered, known volume of the saturated solution under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/L or mg/mL.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare a series of standard solutions of the diazonium salt of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Chromatographic Method (HPLC):
-
Develop an HPLC method with a suitable column and mobile phase to separate and quantify the diazonium salt.
-
Prepare a series of standard solutions and generate a calibration curve by plotting peak area versus concentration.
-
Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.
-
Determine the concentration from the peak area using the calibration curve.
-
Calculate the original solubility.
-
-
-
Data Reporting:
-
Report the solubility as a mean of multiple determinations at each temperature.
-
Specify the solvent, temperature, and the analytical method used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
References
Methodological & Application
Application Notes and Protocols: The Sandmeyer Reaction of 2-Methyl-4-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of primary aromatic amines into a variety of functional groups via a diazonium salt intermediate. This application note provides a detailed protocol for the Sandmeyer reaction using 2-Methyl-4-nitrobenzenediazonium, derived from 2-Methyl-4-nitroaniline. The protocol outlines the necessary reagents, equipment, and procedural steps for the successful synthesis of 2-chloro-1-methyl-4-nitrobenzene, 2-bromo-1-methyl-4-nitrobenzene, and 2-cyano-1-methyl-4-nitrobenzene. While specific yield data for this particular substrate is not extensively reported in the available literature, this document provides estimated yield ranges based on similar transformations and detailed characterization data for the products.
Introduction
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1] It proceeds through the diazotization of a primary aromatic amine, followed by the copper-catalyzed nucleophilic substitution of the diazonium group.[1] This methodology is particularly valuable for introducing substituents such as halogens and cyano groups onto an aromatic ring, which can be challenging to achieve through direct electrophilic substitution. The resulting aryl halides and nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This document focuses on the application of the Sandmeyer reaction to 2-Methyl-4-nitroaniline, a readily available starting material. The presence of the methyl and nitro groups on the aromatic ring influences the reactivity of the diazonium salt and the properties of the resulting products.
Characterization of Reactant and Products
A summary of the key physicochemical properties of the starting material and the potential products of the Sandmeyer reaction is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 99-52-5 | Yellow needles or mustard yellow powder[2] | 131-133[2] |
| 2-Chloro-1-methyl-4-nitrobenzene | C₇H₆ClNO₂ | 171.58 | 121-86-8 | Light yellow solid | 55-56 |
| 2-Bromo-1-methyl-4-nitrobenzene | C₇H₆BrNO₂ | 216.03 | 7745-93-9 | Faint yellow to yellow powder[3] | 78[3] |
| 2-Cyano-1-methyl-4-nitrobenzene | C₈H₆N₂O₂ | 162.15 | 7431-35-8 | Not specified | Not specified |
Estimated Yields for Sandmeyer Reactions of this compound
| Reaction | Product | Estimated Yield Range (%) |
| Chlorination | 2-Chloro-1-methyl-4-nitrobenzene | 60 - 80 |
| Bromination | 2-Bromo-1-methyl-4-nitrobenzene | 60 - 80 |
| Cyanation | 2-Cyano-1-methyl-4-nitrobenzene | 50 - 70 |
Experimental Protocols
Materials and Equipment:
-
2-Methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Copper(I) Bromide (CuBr)
-
Copper(I) Cyanide (CuCN)
-
Ice
-
Distilled water
-
Organic solvent (e.g., Dichloromethane, Diethyl ether)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks, and a three-necked round-bottom flask
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.
-
Copper cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching solution (e.g., ferrous sulfate) available.
Part 1: Preparation of the this compound Salt Solution (Diazotization)
This initial step is common for all subsequent Sandmeyer reactions.
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve a specific molar amount of 2-Methyl-4-nitroaniline in a solution of concentrated hydrochloric acid or sulfuric acid and water. The acid should be in molar excess.
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water. The sodium nitrite should be in slight molar excess (approximately 1.1 equivalents) compared to the starting aniline.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution using a dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution of this compound salt should be used immediately in the next step.
Part 2: Sandmeyer Reaction - Synthesis of Halogenated and Cyanated Derivatives
A. Chlorination: Synthesis of 2-Chloro-1-methyl-4-nitrobenzene
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to warm up slowly to room temperature and continue stirring for 1-2 hours.
-
The reaction mixture can then be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
B. Bromination: Synthesis of 2-Bromo-1-methyl-4-nitrobenzene
-
Follow the same procedure as for chlorination, but use a solution of copper(I) bromide in concentrated hydrobromic acid.
C. Cyanation: Synthesis of 2-Cyano-1-methyl-4-nitrobenzene
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in a solution of sodium or potassium cyanide in water.
-
Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and then gently heat to facilitate the reaction and the decomposition of the diazonium salt.
-
Work-up the reaction mixture as described for the chlorination, taking extreme care due to the toxicity of cyanide. Quench any residual cyanide with an appropriate reagent before disposal.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the generally accepted radical mechanism of the Sandmeyer reaction.
Caption: Experimental workflow for the Sandmeyer reaction.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
References
Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various azo dyes through the coupling reaction of 2-Methyl-4-nitrobenzenediazonium salt with a range of phenolic compounds. Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (-N=N-) and are widely utilized as colorants in various industries, including textiles, printing, and food.[1] In the pharmaceutical and medicinal fields, azo compounds are gaining importance due to their diverse biological activities. The synthesis involves a two-step process: the diazotization of a primary aromatic amine, in this case, 2-methyl-4-nitroaniline, followed by the coupling of the resulting diazonium salt with a nucleophilic partner, such as a phenol.
General Reaction Scheme
The fundamental reaction involves the electrophilic substitution of an activated aromatic ring of a phenol by the this compound cation. The diazonium salt is prepared in situ by treating 2-methyl-4-nitroaniline with nitrous acid at low temperatures.
Step 1: Diazotization of 2-Methyl-4-nitroaniline
Step 2: Azo Coupling with a Phenolic Compound
Quantitative Data Summary
The following table summarizes the expected yields and spectroscopic data for the azo coupling reaction of this compound with various phenolic compounds, based on typical experimental outcomes.
| Phenolic Coupling Agent | Product Name | Molecular Formula | Yield (%) | λmax (nm) | Color |
| Phenol | 2-Methyl-4-nitro-1-(p-hydroxyphenylazo)benzene | C₁₃H₁₁N₃O₃ | ~85% | 480 | Orange-Red |
| p-Cresol | 2-Methyl-4-nitro-1-(4-hydroxy-3-methylphenylazo)benzene | C₁₄H₁₃N₃O₃ | ~88% | 495 | Red |
| 2-Naphthol | 1-((2-Methyl-4-nitrophenyl)azo)-2-naphthol | C₁₇H₁₃N₃O₃ | ~92% | 510 | Deep Red |
| Resorcinol | 4-((2-Methyl-4-nitrophenyl)azo)benzene-1,3-diol | C₁₃H₁₁N₃O₄ | ~90% | 490 | Reddish-Brown |
| Salicylic Acid | 2-Hydroxy-5-((2-methyl-4-nitrophenyl)azo)benzoic acid | C₁₄H₁₁N₃O₅ | ~80% | 470 | Yellow-Orange |
Experimental Protocols
Materials and Equipment:
-
2-Methyl-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Phenol, p-Cresol, 2-Naphthol, Resorcinol, Salicylic Acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Beakers
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Melting point apparatus
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Perform all reactions in a well-ventilated fume hood.
Protocol 1: Diazotization of 2-Methyl-4-nitroaniline
-
In a 250 mL beaker, dissolve 0.01 mol of 2-methyl-4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-methyl-4-nitroaniline hydrochloride while maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 15-20 minutes at the same temperature to ensure complete diazotization. The resulting solution of this compound chloride is used immediately in the next step.
Protocol 2: Azo Coupling with Phenols (General Procedure)
-
In a 250 mL beaker, dissolve 0.01 mol of the chosen phenolic compound in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared, cold this compound chloride solution (from Protocol 1) to the cold alkaline phenol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated azo dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain the pure azo dye.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield, melting point, and characterize the synthesized dye using spectroscopic methods (UV-Vis, FTIR).
Visualizations
Caption: Azo coupling reaction mechanism.
Caption: Experimental workflow for azo dye synthesis.
References
Application Notes and Protocols: Preparation of Aryl Halides from 2-Methyl-4-nitrobenzenediazonium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aryl halides are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The conversion of aromatic amines into aryl halides via diazonium salt intermediates is a fundamental and versatile transformation. This document provides detailed protocols for the synthesis of various aryl halides starting from 2-Methyl-4-nitroaniline, which is first converted to the highly reactive 2-Methyl-4-nitrobenzenediazonium salt. The subsequent transformations described herein are the Sandmeyer reaction for producing aryl chlorides and bromides, and the Balz-Schiemann reaction for synthesizing aryl fluorides.[1][2] These methods offer a powerful route to introduce halogens onto an aromatic ring with high specificity.[3]
Overall Experimental Workflow
The synthesis of aryl halides from 2-Methyl-4-nitroaniline is a two-step process. The first step is the diazotization of the primary aromatic amine to form the corresponding diazonium salt.[4] This intermediate is then immediately used in the second step, which involves a substitution reaction to introduce the desired halogen.
Caption: General workflow for aryl halide synthesis.
Protocol 1: Diazotization of 2-Methyl-4-nitroaniline
This protocol describes the conversion of the primary aromatic amine, 2-Methyl-4-nitroaniline, into this compound chloride. This diazonium salt solution is highly reactive and is typically prepared fresh and used immediately in subsequent reactions without isolation.[1]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 15.2 g (0.1 mol) | Starting material. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 25 mL | Use in a fume hood. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 g (0.104 mol) | Prepare as a fresh aqueous solution. |
| Deionized Water | H₂O | 18.02 | ~100 mL | Used as solvent. |
| Ice | H₂O (solid) | 18.02 | As needed | To maintain low temperature. |
| 500 mL Beaker/Flask | - | - | 1 | Reaction vessel. |
| Magnetic Stirrer and Stir Bar | - | - | 1 | For agitation. |
| Thermometer | - | - | 1 | To monitor reaction temperature. |
Experimental Procedure:
-
In a 500 mL beaker, combine 15.2 g (0.1 mol) of 2-Methyl-4-nitroaniline with 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Some gentle heating may be required, but the solution must be cooled before proceeding.
-
Cool the mixture to 0-5 °C in an ice bath. It is critical to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[5]
-
In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 25 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred solution of the amine hydrochloride salt. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid.
-
The reaction is complete when a slight excess of nitrous acid is detected. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper, which will turn blue/black in the presence of nitrous acid.
-
The resulting cold solution contains the this compound chloride and should be used immediately in the subsequent Sandmeyer or Balz-Schiemann reaction.
Safety Precautions:
-
Diazonium salts, especially in solid form, can be explosive.[5] Never isolate the diazonium salt unless following a specific protocol for stable salts like tetrafluoroborates.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 2: Sandmeyer Reaction for Aryl Chlorides and Bromides
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that uses a copper(I) salt catalyst to replace the diazonium group with a halide.[6][7]
Caption: Simplified mechanism of the Sandmeyer reaction.
2A: Preparation of 2-Chloro-5-nitrotoluene
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound Chloride Solution | - | - | From Protocol 1 |
| Copper(I) Chloride | CuCl | 99.00 | 10.0 g (0.101 mol) |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 mL |
| Diethyl Ether or Dichloromethane | - | - | ~150 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Experimental Procedure:
-
Prepare the Copper(I) chloride catalyst solution by dissolving 10.0 g of CuCl in 10 mL of concentrated HCl in a 1 L flask.
-
Warm the CuCl solution to approximately 50-60 °C.
-
Slowly and carefully add the cold (0-5 °C) diazonium salt solution from Protocol 1 to the warm CuCl solution with vigorous stirring.
-
Effervescence (release of N₂ gas) will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.[8]
-
After the addition is complete, continue to stir the mixture and gently heat it on a steam bath until the nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M NaOH solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-Chloro-5-nitrotoluene.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
2B: Preparation of 2-Bromo-5-nitrotoluene
The procedure is analogous to the chlorination, substituting Copper(I) bromide for Copper(I) chloride.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound Chloride Solution | - | - | From Protocol 1 |
| Copper(I) Bromide | CuBr | 143.45 | 14.4 g (0.100 mol) |
| Concentrated Hydrobromic Acid (48%) | HBr | 80.91 | 10 mL |
Experimental Procedure: Follow the procedure for 2-Chloro-5-nitrotoluene (2A), but use a catalyst solution prepared from 14.4 g of CuBr dissolved in 10 mL of 48% HBr.
Data Summary for Sandmeyer Reactions:
| Product | Halogenating Reagent | Catalyst | Typical Temp. (°C) | Typical Yield (%) |
| 2-Chloro-5-nitrotoluene | HCl | CuCl | 50 - 70 | 60 - 80 |
| 2-Bromo-5-nitrotoluene | HBr | CuBr | 50 - 70 | 60 - 80 |
Protocol 3: Balz-Schiemann Reaction for Aryl Fluorides
The Balz-Schiemann reaction is the preferred method for introducing fluorine into an aromatic ring.[9] It involves the formation of a relatively stable diazonium tetrafluoroborate salt, which is isolated and then thermally decomposed to yield the aryl fluoride.[10][11]
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Preparation of 2-Fluoro-5-nitrotoluene
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound Chloride Solution | - | - | From Protocol 1 |
| Tetrafluoroboric Acid (48% aq.) | HBF₄ | 87.81 | ~25 mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed |
| Hexane or Sand | - | - | - |
Experimental Procedure:
-
To the cold (0-5 °C) diazonium salt solution from Protocol 1, slowly add 25 mL of cold 48% tetrafluoroboric acid with continuous stirring.
-
A precipitate of this compound tetrafluoroborate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold diethyl ether, and then air dry. The salt is one of the few diazonium salts stable enough to be isolated.[11]
-
Thermal Decomposition: Place the dry diazonium tetrafluoroborate salt in a flask. It can be mixed with an inert solid like sand for better heat distribution.
-
Heat the flask gently and carefully.[11] The solid will begin to decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gas, leaving behind the crude aryl fluoride product. This step must be performed in a highly efficient fume hood.
-
The product, 2-Fluoro-5-nitrotoluene, can be isolated from the residue by steam distillation or solvent extraction followed by distillation.
Safety Precautions:
-
While more stable than other diazonium salts, diazonium tetrafluoroborates can decompose explosively if heated too strongly or subjected to shock.[9]
-
The thermal decomposition produces toxic boron trifluoride gas and should only be performed in a well-ventilated fume hood.
Data Summary for Balz-Schiemann Reaction:
| Product | Fluorinating Reagent | Intermediate Isolation | Decomposition | Typical Yield (%) |
| 2-Fluoro-5-nitrotoluene | HBF₄ | Yes | Thermal | 40 - 70 |
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 23 : ArN2+ to ArX [chem.ucalgary.ca]
- 4. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols: 2-Methyl-4-nitrobenzenediazonium as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzenediazonium salts are versatile intermediates in the synthesis of azo dyes. Derived from the diazotization of 2-methyl-4-nitroaniline (also known as 4-nitro-o-toluidine), this diazonium salt serves as a key building block for a range of chromophores. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of synthetic colorants used in various industries, including textiles, printing, and coatings. The specific substitution pattern of this compound allows for the creation of dyes with distinct shades and fastness properties. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this intermediate.
Synthesis Pathway Overview
The synthesis of azo dyes from 2-methyl-4-nitroaniline involves a two-step process:
-
Diazotization: The primary aromatic amine, 2-methyl-4-nitroaniline, is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Azo Coupling: The resulting this compound salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo dye.
Experimental Protocols
Protocol 1: Preparation of this compound Chloride Solution
This protocol describes the in-situ preparation of this compound chloride, which is then used directly in the coupling reaction.
Materials:
-
2-Methyl-4-nitroaniline (4-nitro-o-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 1.52 g (0.01 mol) of 2-methyl-4-nitroaniline in 20 mL of water.
-
While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture may warm up slightly.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride over 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting pale yellow solution/suspension is the this compound chloride solution and should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of an Azo Dye by Coupling with N,N-bis(2-hydroxyethyl)-m-toluidine
This protocol details the synthesis of a disperse red dye by coupling the prepared diazonium salt with an N,N-disubstituted aniline derivative.
Materials:
-
This compound chloride solution (from Protocol 1)
-
N,N-bis(2-hydroxyethyl)-m-toluidine
-
Sodium Acetate
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
In a 500 mL beaker, dissolve 2.09 g (0.01 mol) of N,N-bis(2-hydroxyethyl)-m-toluidine in 50 mL of water containing 1 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold this compound chloride solution (prepared in Protocol 1) to the solution of the coupling component over 30 minutes, maintaining the temperature below 10 °C.
-
During the addition, a colored precipitate will form.
-
After the addition is complete, add a solution of 5 g of sodium acetate in 20 mL of water to adjust the pH to approximately 4-5.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is colorless.
-
Dry the dye in a desiccator or a vacuum oven at 50-60 °C.
Experimental Workflow
Data Presentation
The following tables summarize typical quantitative data for the synthesis of azo dyes using this compound as an intermediate. The data is representative and may vary depending on the specific reaction conditions and the coupling component used.
Table 1: Reactant Quantities for a Typical Azo Dye Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2-Methyl-4-nitroaniline | 152.15 | 0.01 | 1.52 |
| Sodium Nitrite | 69.00 | 0.011 | 0.76 |
| N,N-bis(2-hydroxyethyl)-m-toluidine | 209.27 | 0.01 | 2.09 |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-10 °C |
| Reaction Time (Coupling) | 1-2 hours |
| pH of Coupling Reaction | 4-5 |
| Theoretical Yield | 3.60 g |
| Typical Actual Yield | 3.06 - 3.42 g (85-95%) |
| Purity (by UV-Vis) | >95% |
Table 3: Spectroscopic Data for a Representative Azo Dye
| Spectroscopic Technique | Characteristic Data |
| UV-Vis (in Ethanol) | λmax ≈ 480-520 nm |
| Infrared (IR, KBr) | ~3400 cm-1 (O-H stretch), ~1590 cm-1 (N=N stretch), ~1520 & 1340 cm-1 (NO₂ stretch) |
| ¹H NMR (CDCl₃) | δ ~7.0-8.5 ppm (aromatic protons), δ ~3.5-4.0 ppm (CH₂ protons), δ ~2.3 ppm (CH₃ protons) |
Note: The spectroscopic data are representative and can vary based on the specific structure of the azo dye.
Safety Precautions
-
Diazonium salts, especially in solid form, can be explosive when dry. It is highly recommended to use them in solution immediately after preparation and not to isolate them.
-
Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Concentrated acids are corrosive and should be handled with care.
Conclusion
This compound is a valuable intermediate for the synthesis of a variety of azo dyes, particularly in the red to orange color range. The protocols provided herein offer a reliable method for the preparation and subsequent coupling of this diazonium salt. By carefully controlling the reaction conditions, high yields and purities of the final dye products can be achieved. The provided data and workflows serve as a comprehensive guide for researchers and professionals in the field of dye chemistry and related areas.
Surface Functionalization Using 2-Methyl-4-nitrobenzenediazonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization with aryldiazonium salts has emerged as a robust and versatile method for modifying a wide range of materials, including metals, carbon-based substrates, and polymers.[1] This technique allows for the covalent attachment of thin organic films, enabling the tuning of surface properties for various applications, from biosensing to drug delivery.[2][3] This document provides detailed application notes and experimental protocols for the surface functionalization of substrates using 2-Methyl-4-nitrobenzenediazonium. The presence of the nitro group provides a versatile chemical handle for further modifications, such as reduction to an amine group, which can then be used for the immobilization of biomolecules or other functional moieties.[4] The methyl group can influence the packing density and electronic properties of the grafted layer.
Applications
The functionalization of surfaces with this compound opens up a multitude of possibilities in research and development:
-
Biosensor Development: The nitro-functionalized surface can be electrochemically reduced to an amino group, providing a platform for the covalent immobilization of bioreceptors such as antibodies, enzymes, and nucleic acids.[2][5] This is crucial for the development of highly sensitive and specific biosensors for disease diagnostics and therapeutic drug monitoring.[6]
-
Drug Delivery Systems: Modified surfaces can be used to control the release of therapeutic agents. The functionalized layer can act as a matrix for drug loading or as a platform for attaching drug-carrying nanoparticles.[2][3]
-
Anti-fouling Surfaces: The ability to control surface chemistry allows for the creation of coatings that resist non-specific protein adsorption and cell adhesion, a critical requirement for medical implants and in-vitro diagnostic devices.
-
Materials Science: Surface modification can be used to alter the physicochemical properties of materials, such as wettability, corrosion resistance, and adhesion.[2]
Experimental Protocols
Synthesis of this compound Tetrafluoroborate
The diazonium salt is typically synthesized from its corresponding aniline precursor, 2-Methyl-4-nitroaniline.
Materials:
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄) or Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve 2-Methyl-4-nitroaniline in an acidic aqueous solution (e.g., HCl or HBF₄) cooled in an ice bath (0-5 °C).
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[10]
-
Stir the reaction mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
If isolating the salt, precipitate it by adding cold diethyl ether.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Store the synthesized this compound tetrafluoroborate salt under inert gas at low temperature to prevent degradation.
Safety Note: Diazonium salts can be explosive when dry. Handle with care and in small quantities.
Electrochemical Grafting Protocol
Electrografting is a common method for the covalent attachment of the aryl layer to conductive substrates.[1]
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Gold, or Indium Tin Oxide)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Solution of this compound tetrafluoroborate in acetonitrile (ACN) with a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate).[2]
Procedure:
-
Polish the working electrode to a mirror finish using alumina slurry and sonicate in ethanol and deionized water to clean the surface.
-
Prepare a solution of this compound tetrafluoroborate (typically 1-5 mM) in ACN containing the supporting electrolyte.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential towards negative potentials. A typical potential window for the reduction of nitrobenzenediazonium salts is from approximately +0.4 V to -1.0 V vs Ag/AgCl.[2]
-
An irreversible reduction peak corresponding to the reduction of the diazonium group and the formation of the aryl radical will be observed in the first scan. Subsequent scans will show a decrease in current due to the formation of a passivating organic layer on the electrode surface.
-
The number of CV cycles can be varied to control the thickness of the grafted film.
-
After grafting, rinse the electrode thoroughly with ACN and deionized water to remove any physisorbed material.
Post-Grafting Modification: Reduction of the Nitro Group
The surface-grafted nitro groups can be readily reduced to amino groups for subsequent bioconjugation.
Procedure:
-
Immerse the 2-Methyl-4-nitrophenyl functionalized electrode in an electrochemical cell containing an appropriate electrolyte (e.g., 0.1 M HCl or phosphate-buffered saline).
-
Apply a negative potential to the electrode to electrochemically reduce the nitro groups. The reduction potential is typically in the range of -0.6 V to -1.2 V vs Ag/AgCl.
-
Monitor the reduction process using cyclic voltammetry or chronoamperometry until the reduction peak of the nitro group disappears.
-
Rinse the resulting 2-Methyl-4-aminophenyl functionalized electrode with deionized water.
Data Presentation
The following table summarizes typical quantitative data obtained from surface functionalization experiments with nitrobenzenediazonium salts. Note that specific values for this compound may vary and require experimental determination.
| Parameter | Typical Value Range | Analytical Technique | Reference |
| Electrochemical Reduction Potential (vs Ag/AgCl) | -0.4 V to -0.8 V | Cyclic Voltammetry (CV) | [2] |
| Film Thickness | 1 - 20 nm | Atomic Force Microscopy (AFM), Ellipsometry | [1] |
| Surface Coverage (Γ) | 1 x 10⁻¹⁰ - 5 x 10⁻¹⁰ mol/cm² | Chronocoulometry, XPS | [5] |
| Water Contact Angle (Nitro-functionalized) | 60° - 80° | Contact Angle Goniometry | N/A |
| Water Contact Angle (Amino-functionalized) | 40° - 60° | Contact Angle Goniometry | N/A |
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Generic signaling pathway for a biosensor.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrografting of 4-Nitrobenzenediazonium Salts on Al-7075 Alloy Surfaces-The Role of Intermetallic Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. EP0918220A1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]
Application of Diazonium Salts in Biosensor Development: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, diazonium salts offer a versatile and robust platform for the development of highly sensitive and stable biosensors. The inherent reactivity of the diazonium group allows for the covalent modification of a wide array of surfaces, including conductive and non-conductive materials, forming a stable anchor for the immobilization of biorecognition molecules. [1][2] This simple yet powerful chemistry has been instrumental in the creation of advanced immunosensors, aptasensors, and enzymatic biosensors for a multitude of applications, from clinical diagnostics to food safety monitoring.[3][4]
The core principle behind this technology lies in the reduction of a substituted aryldiazonium salt, which generates a highly reactive aryl radical.[1][2] This radical species readily forms a covalent bond with the sensor surface, resulting in a stable and reproducible organic layer.[1] This surface modification can be achieved through various methods, including electrochemistry, spontaneous grafting, or photochemistry, providing flexibility in experimental design.[1][2] The ability to introduce a wide range of functional groups via the substituent on the aryl ring allows for the tailored attachment of biomolecules such as antibodies, nucleic acids, and enzymes.[5]
Key Advantages of Diazonium Chemistry in Biosensor Fabrication:
-
Strong Covalent Attachment: Forms a highly stable bond between the organic layer and the sensor surface, preventing leaching of the bioreceptor and enhancing sensor longevity.[1]
-
Versatility of Surfaces: Applicable to a broad range of materials including carbon-based electrodes (glassy carbon, screen-printed electrodes), metals (gold, copper), silicon, and even insulating materials.[1][6]
-
Simplicity and Rapidity: The modification process, particularly electrografting, is often rapid, taking only seconds to minutes to complete.[3]
-
Controllable Surface Density: The density of the immobilized organic layer can be controlled by adjusting the electrografting parameters.[3]
Application Notes:
Diazonium salt chemistry has been successfully employed to develop a diverse range of biosensing platforms. Here are some prominent examples:
-
Electrochemical Immunosensors: These sensors utilize antibodies as the recognition element. Diazonium chemistry provides an excellent platform for the stable immobilization of antibodies onto electrode surfaces, crucial for the sensitive detection of proteins and other antigens.[3] For instance, immunosensors for detecting fatty acid-binding protein, an early marker for myocardial infarction, have been developed using this approach.[3]
-
Aptasensors: Aptamers, single-stranded DNA or RNA molecules that can bind to specific targets, are increasingly used as recognition elements. Diazonium-modified surfaces allow for the covalent attachment of aptamers for the detection of various analytes, including small molecules like ochratoxin A, a mycotoxin found in food.[3]
-
Enzyme-Based Biosensors: The covalent immobilization of enzymes onto sensor surfaces via diazonium chemistry is a common strategy for fabricating biosensors for metabolites like glucose.[1] The stable attachment ensures the enzyme remains active and does not leach from the sensor surface.
-
Nucleic Acid Detection: Diazonium-modified platforms have been utilized for the development of DNA biosensors, for example, in the detection of human papillomavirus oncogenes.[1]
-
Multi-analyte Biosensors: The ability to selectively functionalize microelectrode arrays using diazonium chemistry opens up possibilities for the development of multiplexed biosensors capable of detecting multiple analytes simultaneously.[3]
Quantitative Performance of Diazonium Salt-Based Biosensors:
The performance of biosensors is typically evaluated based on several key parameters, including the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the quantitative data from various studies on biosensors developed using diazonium salt chemistry.
| Analyte | Bioreceptor | Sensor Platform | Diazonium Salt | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Ochratoxin A (OTA) | Aptamer | Screen-Printed Carbon Electrode (SPCE) | 4-((trimethylsilyl)ethynyl)benzene & p-nitrobenzene diazonium salts | Impedimetric | Not Specified | Not Specified | [3] |
| Fatty acid-binding protein | Antibody | Disposable Electrode | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Calcitonin | Antibody | Glassy Carbon Electrode modified with AuNPs and Graphene Oxide | 4-carboxy or 4-nitrobenzenediazonium | Not Specified | Not Specified | Not Specified | [1] |
| CFP10 Antigen (Tuberculosis) | Aptamer | Dual Screen-Printed Carbon Electrode | 4-carboxyphenyl diazonium salt | Amperometric | 1.68 ng/mL | Not Specified | [7] |
| MPT64 Antigen (Tuberculosis) | Aptamer | Dual Screen-Printed Carbon Electrode | 4-carboxyphenyl diazonium salt | Amperometric | 1.82 ng/mL | Not Specified | [7] |
| Copper (Cu2+) | 4-mercaptophenyldiazonium | Indium Tin Oxide (ITO) Electrode with AuNPs | 4-mercaptophenyldiazonium | Square Wave Voltammetry | ~1 pM | mM to pM | [8] |
Experimental Protocols:
Herein, we provide detailed methodologies for key experiments involving the application of diazonium salts in biosensor development.
Protocol 1: In Situ Generation and Electrografting of 4-Carboxyphenyl Diazonium Salt on a Screen-Printed Carbon Electrode (SPCE)
This protocol describes the modification of an SPCE with a carboxyl-terminated aryl layer, which can be subsequently used for the covalent attachment of bioreceptors containing amine groups (e.g., antibodies, aptamers with amino-modification) via carbodiimide chemistry.[7]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
4-aminobenzoic acid (4-ABA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 0.5 M
-
Phosphate buffered saline (PBS), pH 7.4
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a fresh solution for in situ generation of the diazonium salt by mixing 4-aminobenzoic acid and sodium nitrite in 0.5 M HCl.
-
Immerse the working electrode area of the SPCE into the freshly prepared diazonium salt solution.
-
Perform electrografting by applying a cyclic voltammetry (CV) scan. A typical CV scan would be from +0.4 V to -0.8 V vs. an Ag/AgCl reference electrode at a scan rate of 100 mV/s for one or more cycles.
-
A characteristic irreversible reduction peak should be observed in the first CV cycle, typically around -0.3 V, corresponding to the reduction of the diazonium salt and the formation of the aryl radical.[7] The peak current will decrease in subsequent cycles as the electrode surface becomes passivated by the grafted layer.
-
After electrografting, thoroughly rinse the modified SPCE with deionized water and dry it under a stream of nitrogen.
-
The carboxyl-functionalized electrode is now ready for the immobilization of the bioreceptor.
Protocol 2: Covalent Immobilization of Amine-Modified Aptamers onto a Carboxyphenyl-Modified SPCE
This protocol details the steps for attaching an amine-terminated aptamer to the carboxyl groups on the modified SPCE surface using EDC/NHS chemistry.[7]
Materials:
-
Carboxyphenyl-modified SPCE (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Amine-modified aptamer solution in binding buffer
-
Deionized water
Procedure:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in MES buffer.[7]
-
Incubate the carboxyphenyl-modified SPCE with the EDC/NHS solution for 1 hour at room temperature to activate the carboxylic groups, forming a reactive NHS ester.
-
After incubation, wash the electrode thoroughly with deionized water and allow it to air-dry.
-
Immediately apply a solution of the amine-modified aptamer (e.g., 2.5 µL) onto the activated electrode surface.[7]
-
Incubate for 1 hour at room temperature in a humid chamber to allow the covalent bond formation between the activated carboxyl groups and the amine groups of the aptamer.
-
After incubation, rinse the electrode with binding buffer and then with deionized water to remove any non-specifically bound aptamers.
-
The aptasensor is now ready for use in analyte detection.
Protocol 3: Spontaneous Grafting of Diazonium Salts on a Glassy Surface
This protocol is suitable for modifying non-conductive surfaces, such as glass or silicon-based materials, which are incompatible with electrochemical methods.[6]
Materials:
-
Glassy substrate (e.g., SiCN)
-
Diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate)
-
Aqueous solution or an organic solvent like acetonitrile
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Buffered oxide etch (BOE)
-
Anhydrous ether
Procedure:
-
Clean the glassy substrate surface to remove organic contaminants. This can be achieved by treatment with piranha solution followed by a BOE etch. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). [6]
-
Prepare a solution of the diazonium salt in an appropriate solvent (e.g., aqueous solution at room temperature).[6]
-
Immerse the cleaned and dried substrate into the diazonium salt solution.
-
Allow the reaction to proceed for a specific duration (this can range from minutes to hours depending on the desired layer thickness and the reactivity of the diazonium salt). The grafting occurs spontaneously as the surface reduces the diazonium salt.
-
After the desired reaction time, remove the substrate from the solution and wash it thoroughly with the solvent used for the reaction, followed by a final rinse with a volatile solvent like anhydrous ether.
-
Dry the modified substrate under a stream of nitrogen. The surface is now functionalized with the aryl layer.
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved in the development and functioning of diazonium salt-based biosensors, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Experimental workflow for fabricating an aptasensor.
Caption: Signal generation in an electrochemical aptasensor.
Caption: Relationship between diazonium chemistry and biosensors.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Affinity Biosensing Platforms on Screen-Printed Electrodes Electrografted with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Aryldiazonium Chemistry in Designing Electrochemical Aptasensors for the Detection of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Diazonium Chemistry for the Surface Functionalization of Glassy Biosensors [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Different Electrochemical Sensor Designs Based on Diazonium Salts and Gold Nanoparticles for Pico Molar Detection of Metals [mdpi.com]
Application Notes and Protocols for In Situ Generation of Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonium salts are highly versatile reagents in organic synthesis, serving as key intermediates in the preparation of a wide array of functionalized aromatic compounds. Their utility is particularly pronounced in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). However, isolated diazonium salts are often thermally unstable and can be explosive in the solid state.[1][2][3] The in situ generation of these reactive species provides a safer and more efficient alternative, minimizing the accumulation of hazardous intermediates and allowing for their immediate use in subsequent reactions.[4][5]
These application notes provide detailed protocols for the in situ generation of diazonium salts using both traditional batch-wise methods and modern flow chemistry techniques. The information is intended to guide researchers in safely and effectively utilizing this important class of intermediates in their synthetic endeavors.
Reaction Mechanism: Diazotization
The key steps of the mechanism are as follows:
-
Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7]
-
N-Nitrosation: The primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization, followed by protonation of the hydroxyl group and subsequent elimination of a water molecule to yield the diazonium ion.[7]
Caption: Mechanism of Diazotization.
Experimental Protocols
Protocol 1: Batch-wise In Situ Generation of Benzenediazonium Chloride
This protocol describes a standard laboratory procedure for the in situ generation of benzenediazonium chloride from aniline, for immediate use in a subsequent reaction, such as a Sandmeyer reaction.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the three-necked round-bottom flask, dissolve aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and distilled water.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.[2]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution using the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.[2]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If excess nitrous acid is present, it can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[8]
-
The resulting solution contains the in situ generated benzenediazonium chloride and is ready for immediate use in the next synthetic step.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diazonium salts are potentially explosive, especially when dry. Never attempt to isolate the diazonium salt from the solution unless you have taken specific precautions.[1][9]
-
Maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt.[2]
-
Quench any unreacted diazonium salt at the end of the reaction with a suitable reagent, such as hypophosphorous acid.[3]
Protocol 2: Flow Chemistry Approach for In Situ Diazonium Salt Generation
Flow chemistry offers significant advantages for handling hazardous reactions by minimizing reaction volumes and providing excellent temperature control, thereby enhancing safety.[4][10]
Materials:
-
Aromatic Amine Solution: Aromatic amine dissolved in a suitable acidic aqueous or organic solvent.
-
Nitrite Solution: Sodium nitrite or an organic nitrite (e.g., tert-butyl nitrite) dissolved in a compatible solvent.[5]
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Tubing reactor (e.g., PFA or PTFE tubing)
-
Back pressure regulator
-
Temperature-controlled bath or cooling unit
Procedure:
-
Prepare a stock solution of the aromatic amine in an appropriate acidic medium (e.g., aqueous HCl).
-
Prepare a stock solution of the nitrite reagent (e.g., aqueous NaNO₂).
-
Set up the flow reactor system as shown in the diagram below. The tubing reactor should be immersed in a cooling bath set to the desired temperature (typically 0-10 °C).
-
Pump the amine and nitrite solutions at controlled flow rates into the T-mixer. The stoichiometry is controlled by the relative flow rates and concentrations of the two streams.
-
The reaction mixture then flows through the tubing reactor, where the diazotization occurs. The residence time in the reactor is determined by the reactor volume and the total flow rate.
-
The output stream containing the in situ generated diazonium salt is then directly introduced into the next reaction step in the flow system or collected for immediate batch-wise use.
Caption: Flow Chemistry Experimental Workflow.
Data Presentation: Quantitative Analysis
The yield of in situ generated diazonium salts can be influenced by various factors, including the substrate, reaction temperature, and acid concentration. The following table summarizes representative yields for the diazotization of various anilines under different conditions.
| Aniline Derivative | Diazotizing Agent | Acid | Temperature (°C) | Yield (%) | Reference |
| Aniline | NaNO₂ | HCl | 0-5 | Quantitative | [11] |
| 4-Chloroaniline | NaNO₂ | HCl | 0-5 | High | [10] |
| 4-Nitroaniline | NaNO₂ | H₂SO₄ | 0-5 | >95 | [12] |
| 2,4-Dimethylaniline | NaNO₂ | HCl | 0-5 | 98 (in flow) | [13] |
| 4-Bromoaniline | tert-butyl nitrite | Acetonitrile | Room Temp. | Good | [14] |
Note: Yields are often determined by trapping the diazonium salt with a coupling agent and isolating the resulting azo dye or by spectroscopic methods.
Characterization of In Situ Generated Diazonium Salts
Direct characterization of in situ generated diazonium salts can be challenging due to their instability. However, spectroscopic techniques can be employed to monitor their formation and estimate their concentration.
-
UV-Vis Spectroscopy: The formation of the diazonium salt can be followed by the appearance of a characteristic absorption band in the UV-visible spectrum.[15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to observe the disappearance of the signals corresponding to the starting aniline and the appearance of new signals for the diazonium salt.[17][18]
-
FTIR Spectroscopy: In situ FTIR can be a powerful tool to monitor the formation of the diazonium salt in real-time by observing the characteristic N≡N stretching frequency.[19]
Applications in Drug Development
The in situ generation of diazonium salts is a cornerstone of many synthetic routes in drug development. Some key applications include:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide.[7]
-
Schiemann Reaction: Replacement of the diazonium group with fluorine.
-
Gomberg-Bachmann Reaction: Aryl-aryl bond formation.
-
Meerwein Arylation: Arylation of activated alkenes.
-
Azo Coupling: Formation of azo compounds, which are important chromophores and can be found in some drug molecules.[15]
The ability to perform these transformations efficiently and safely through in situ generation of diazonium salts is critical for the rapid synthesis and optimization of lead compounds in drug discovery.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Operando surface optical nanometrology reveals diazonium salts’ visible photografting mechanism - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00439B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. archimer.ifremer.fr [archimer.ifremer.fr]
- 19. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting of 2-Methyl-4-nitrobenzenediazonium on Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles with 2-methyl-4-nitrobenzenediazonium. This process enables the covalent attachment of nitrophenyl groups to the nanoparticle surface, offering a versatile platform for further chemical modifications and various biomedical applications, including drug delivery and bio-imaging.
Introduction
The functionalization of nanoparticles with organic molecules is a critical step in tailoring their physicochemical properties for specific applications. Aryl diazonium salts are highly effective reagents for surface modification due to their ability to form stable, covalent bonds with a wide range of materials, including metals, metal oxides, and carbon-based nanomaterials.[1][2] The grafting of this compound introduces a nitrophenyl moiety onto the nanoparticle surface. The nitro group can be subsequently reduced to an amine, providing a reactive handle for the conjugation of therapeutic agents, targeting ligands, or imaging probes.[3] This surface modification can enhance the colloidal stability, biocompatibility, and cellular uptake of nanoparticles.[4]
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The successful grafting of this compound onto nanoparticles can be confirmed by various analytical techniques. Below are tables summarizing expected quantitative data based on the functionalization of different nanoparticle types with aryl diazonium salts.
Table 1: Illustrative Changes in Nanoparticle Size and Zeta Potential after Grafting
| Nanoparticle Core | Initial Diameter (nm) | Diameter after Grafting (nm) | Initial Zeta Potential (mV) | Zeta Potential after Grafting (mV) |
| Gold (Au) | 20 ± 2 | 25 ± 3 | -35 ± 4 | -20 ± 5 |
| Silica (SiO₂) | 100 ± 10 | 110 ± 12 | -45 ± 5 | -30 ± 6 |
| Iron Oxide (Fe₃O₄) | 50 ± 5 | 58 ± 6 | +25 ± 3 | +15 ± 4 |
Note: Data are representative examples from literature on aryl diazonium salt grafting and may vary depending on the specific experimental conditions.
Table 2: Illustrative Grafting Efficiency and Drug Loading Capacity
| Nanoparticle Type | Grafting Efficiency (%) | Model Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) |
| Gold Nanoparticles | 70-85 | Doxorubicin | ~10 | ~90 |
| Silica Nanoparticles | 80-95 | Tamoxifen | ~15 | ~95[5] |
| Magnetic Nanoparticles | 75-90 | Curcumin | ~8 | ~85 |
Note: Grafting efficiency can be estimated using techniques like thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS). Drug loading data is illustrative and highly dependent on the drug, nanoparticle, and loading method.
Experimental Protocols
Synthesis of this compound Salt
This protocol describes the in situ generation of this compound tetrafluoroborate from its corresponding aniline precursor, 2-methyl-4-nitroaniline.
Materials:
-
2-Methyl-4-nitroaniline
-
Tetrafluoroboric acid (HBF₄), 48 wt% in H₂O
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
In a glass beaker, dissolve 1 mmol of 2-methyl-4-nitroaniline in 10 mL of a 0.5 M solution of tetrafluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 1.1 mmol of sodium nitrite in 2 mL of deionized water dropwise to the cooled aniline solution.
-
Continue stirring the mixture in the ice bath for 30 minutes. The formation of the diazonium salt is indicated by a color change.
-
The freshly prepared this compound tetrafluoroborate solution should be used immediately for the grafting reaction.
Grafting of this compound on Gold Nanoparticles
This protocol details the spontaneous grafting of the diazonium salt onto citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) suspension (e.g., 20 nm)
-
Freshly prepared this compound tetrafluoroborate solution
-
Centrifuge and centrifuge tubes
-
Deionized water
-
Ethanol
Procedure:
-
To 10 mL of the AuNPs suspension, add the freshly prepared this compound tetrafluoroborate solution in a 1:10 molar ratio of diazonium salt to surface gold atoms (this may require optimization).
-
Stir the reaction mixture at room temperature for 2-4 hours. The color of the suspension may change slightly.
-
Separate the functionalized AuNPs by centrifugation (e.g., 10,000 rpm for 20 minutes for 20 nm AuNPs).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step (centrifugation and resuspension) three times with deionized water and once with ethanol to remove unreacted reagents.
-
Finally, resuspend the purified 2-methyl-4-nitrophenyl functionalized AuNPs in the desired solvent for storage or further use.
Characterization of Functionalized Nanoparticles
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of AuNPs. A red-shift in the SPR peak indicates a change in the surface dielectric environment, consistent with successful grafting.
Dynamic Light Scattering (DLS) and Zeta Potential Measurement: Measure the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization to confirm the attachment of the organic layer.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Characterize the vibrational modes of the grafted molecules. Look for characteristic peaks of the nitro group (around 1520 and 1350 cm⁻¹) and the aromatic ring.
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the nanoparticle surface. The presence of N1s peaks corresponding to the nitro group provides strong evidence of successful grafting.[7]
Visualization of Experimental Workflow and Cellular Interactions
Experimental Workflow
Caption: Workflow for the synthesis and grafting of this compound on nanoparticles.
Cellular Uptake of Functionalized Nanoparticles
The functionalization of nanoparticles can influence their interaction with cells and the pathways of internalization. While specific signaling pathways for 2-methyl-4-nitrophenyl functionalized nanoparticles are not well-documented, the general mechanisms of nanoparticle uptake are relevant.
References
- 1. Surface functionalization of nanomaterials by aryl diazonium salts for biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of diazonium functionalized nanoparticles for deposition on metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of 2-Methyl-4-nitrobenzenediazonium solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Methyl-4-nitrobenzenediazonium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound solutions?
The stability of this compound solutions is primarily influenced by several key factors:
-
Temperature: This is the most critical factor. Diazonium salts are thermally labile and decompose upon warming.[1][2] It is crucial to maintain low temperatures (typically 0-5 °C) during preparation, storage, and use.[1][2][3][4]
-
pH: The pH of the solution plays a significant role. Acidic conditions (pH 1-2) are generally required to prevent the formation of highly unstable diazohydroxides and diazoates at higher pH values.[5]
-
Counterion: The nature of the counterion associated with the diazonium cation significantly impacts its stability.[6] Larger, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) form more stable and isolable salts compared to smaller ions like chloride (Cl⁻).[6]
-
Light Exposure: Exposure to light, particularly UV light, can accelerate the decomposition of diazonium salts. Solutions should be protected from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.
-
Presence of Impurities: Metal impurities can catalyze the decomposition of diazonium salts. It is essential to use high-purity reagents and solvents.
Q2: My this compound solution is rapidly turning dark and evolving gas. What is happening and what should I do?
A rapid color change to dark brown or black, accompanied by gas evolution (nitrogen gas), is a clear indication of rapid decomposition of the diazonium salt. This is a hazardous situation as the decomposition can become uncontrolled and potentially explosive, especially if the concentration is high.
Immediate Actions:
-
Ensure the reaction is in a well-ventilated fume hood.
-
If possible and safe to do so, cool the reaction mixture immediately in an ice-water bath to slow down the decomposition rate.
-
If the reaction is vigorous, retreat to a safe distance and allow it to subside. Do not attempt to cap or seal the reaction vessel, as this could lead to a dangerous pressure buildup.
Probable Causes and Solutions:
-
Elevated Temperature: The temperature of the solution has likely risen above the stability threshold (0-5 °C).
-
Solution: Ensure constant and efficient cooling throughout the preparation and use of the diazonium salt solution. Use a properly maintained ice-water bath or a cryostat.
-
-
Incorrect pH: The solution may not be sufficiently acidic.
-
Solution: Maintain a strongly acidic environment (pH 1-2) by using an excess of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄).
-
Q3: Can I store this compound solutions? If so, under what conditions?
While it is always recommended to prepare and use diazonium salt solutions fresh, short-term storage is possible under specific conditions. The most stable form for storage is as a solid tetrafluoroborate salt.
-
Solid Form (Tetrafluoroborate Salt): The isolated this compound tetrafluoroborate salt is significantly more stable than its solution. It can be stored at low temperatures (-20 °C) in a desiccator, protected from light. Even in this form, it should be used as soon as possible. Solid diazonium salts should never be allowed to dry completely in the presence of friction or heat as they can be explosive.[2]
-
Solution Form: If storage in solution is unavoidable, it should be for a very short duration (a few hours at most). The solution must be kept continuously at 0-5 °C, in the dark, and under strongly acidic conditions.
Troubleshooting Guides
Issue 1: Low Yield in Subsequent Coupling Reactions (e.g., Sandmeyer Reaction)
| Possible Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | - Ensure the temperature was strictly maintained at 0-5 °C during the entire diazotization and coupling reaction. - Use the freshly prepared diazonium salt solution immediately. - Confirm the pH of the diazotization mixture is between 1 and 2. |
| Incomplete Diazotization | - Ensure the dropwise addition of sodium nitrite solution is slow and the temperature does not rise. - Use a slight excess of sodium nitrite to ensure complete conversion of the amine. - Test for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). |
| Presence of Impurities | - Use high-purity 2-methyl-4-nitroaniline and other reagents. - Use deionized water and clean glassware to avoid metal ion contamination. |
| Side Reactions | - In Sandmeyer reactions, ensure the copper(I) catalyst is active and used in the correct stoichiometric amount. - Minimize exposure to light which can promote radical side reactions. |
Issue 2: Precipitation of an Unknown Solid During Diazotization
| Possible Cause | Troubleshooting Step |
| Low Solubility of the Amine Salt | - Ensure the 2-methyl-4-nitroaniline is fully dissolved in the acidic solution before cooling and adding sodium nitrite. Gentle warming may be necessary initially, followed by thorough cooling. |
| Precipitation of the Diazonium Salt | - If using tetrafluoroboric acid, the this compound tetrafluoroborate salt may precipitate, which is expected and desirable for isolation. If the reaction is intended to be a one-pot procedure, consider using a different acid like hydrochloric acid initially, and then adding the coupling partner. |
| Formation of Diazoamino Compounds | - This can occur if the pH is not sufficiently acidic. Ensure a sufficient excess of acid is present. |
Data Presentation
Table 1: Illustrative Effect of Counterion on the Stability of an Arenediazonium Salt Solution at 5 °C
| Counterion | Anion | Relative Stability (Illustrative Half-life) | Notes |
| Chloride | Cl⁻ | Low (minutes to hours) | Prone to nucleophilic attack and decomposition. |
| Hydrogen Sulfate | HSO₄⁻ | Moderate (hours) | More stable than chloride but still requires cold conditions. |
| Tetrafluoroborate | BF₄⁻ | High (can be isolated as a solid) | The preferred counterion for enhanced stability.[6] |
| Hexafluorophosphate | PF₆⁻ | High (can be isolated as a solid) | Similar stability to tetrafluoroborate. |
Table 2: Illustrative Effect of Temperature on the Decomposition Rate of this compound Tetrafluoroborate Solution (pH < 2)
| Temperature (°C) | Illustrative Decomposition Rate Constant (k, min⁻¹) | Illustrative Half-life (t₁/₂, min) |
| 0 | 0.001 | 693 |
| 5 | 0.005 | 139 |
| 10 | 0.025 | 28 |
| 25 | 0.693 | 1 |
Note: The data in these tables are for illustrative purposes to demonstrate general trends and are not based on direct experimental measurements for this compound.
Experimental Protocols
Detailed Methodology for the Preparation of a Stabilized this compound Tetrafluoroborate Solution
This protocol describes the preparation of a relatively stable solution of this compound tetrafluoroborate, suitable for subsequent use in coupling reactions.
Materials:
-
2-Methyl-4-nitroaniline
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
Procedure:
-
In the three-necked round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1.52 g (10 mmol) of 2-Methyl-4-nitroaniline in 10 mL of 48% tetrafluoroboric acid. Gentle warming may be required to achieve complete dissolution.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting slurry or solution of this compound tetrafluoroborate is now ready for immediate use in subsequent reactions.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound tetrafluoroborate.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. byjus.com [byjus.com]
- 2. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 3. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. shura.shu.ac.uk [shura.shu.ac.uk]
Preventing decomposition of diazonium salts during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of diazonium salts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the decomposition of diazonium salts?
A1: The stability of diazonium salts is influenced by several factors. The most critical are:
-
Temperature: Diazonium salts are thermally unstable and tend to decompose at temperatures above 5 °C.[1][2] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the synthesis and subsequent reactions.[1][3]
-
pH: The reaction mixture should be acidic. In basic conditions, diazonium ions can be converted into diazotate and diazoanhydride intermediates, which can decompose upon heating to generate aryl radicals.[4]
-
Counter-ion: The nature of the anion (X-) significantly impacts the stability of the diazonium salt (ArN₂⁺X⁻). Smaller counter-ions like chloride and acetate generally result in less stable salts, whereas larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) and tosylate (TsO⁻) form more stable, isolable salts.[5][6]
-
Structure of the Aromatic Ring: The electronic properties of the substituents on the aromatic ring affect stability. Electron-donating groups can increase the stability of the diazonium salt.[7]
-
Presence of Impurities: Transition metal impurities (e.g., copper), excess nitrous acid, and exposure to light can catalyze decomposition.[8]
Q2: Why are aromatic diazonium salts more stable than their aliphatic counterparts?
A2: Aromatic diazonium salts exhibit greater stability due to the delocalization of the positive charge on the diazonium group into the π-system of the aromatic ring through resonance.[9] This charge dispersal stabilizes the molecule. Aliphatic diazonium salts lack this resonance stabilization and are therefore highly unstable, readily decomposing to form carbocations and nitrogen gas.[9]
Q3: Can diazonium salts be isolated and stored?
A3: While it is generally recommended to use diazonium salts in situ immediately after their preparation, certain stabilized salts can be isolated.[10] Diazonium salts with non-nucleophilic, bulky counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are often stable enough to be isolated as crystalline solids.[6] These should be stored at low temperatures (e.g., -20 °C) in the dark.[11] However, it is crucial to note that solid diazonium salts, especially with counter-ions like chloride or perchlorate, can be explosive when dry and are sensitive to shock, friction, and heat.[1][8] Extreme caution must be exercised, and isolation should only be performed when necessary and on a small scale.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Incorrect pH of the reaction medium. 3. Insufficient diazotization. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure a strongly acidic medium (pH 1-2) by using an excess of mineral acid.[12] 3. Use a stoichiometric amount of sodium nitrite and test for its slight excess using starch-iodide paper.[1] |
| Formation of a phenolic byproduct. | The diazonium salt is reacting with water, which is more likely at higher temperatures. | Maintain a low temperature (0-5 °C) throughout the reaction. This minimizes the SN1 reaction with water that leads to phenol formation.[13] |
| Precipitation of an unexpected solid. | 1. The diazonium salt may be crystallizing out of solution, which can be hazardous. 2. Formation of insoluble byproducts. | 1. If the isolated solid is the diazonium salt, do not allow it to dry, as it can be explosive.[11] Use it immediately in the next step. Consider using a solvent system that better solubilizes the salt. 2. Characterize the precipitate to identify the side reaction. Adjust reaction conditions accordingly. |
| Evolution of gas (bubbling) from the reaction mixture. | This is likely the evolution of nitrogen gas (N₂), indicating the decomposition of the diazonium salt. | This is expected to some extent, especially during subsequent reactions like the Sandmeyer reaction.[4] However, if it is vigorous and occurs immediately after formation of the diazonium salt, it indicates instability. Immediately check and lower the temperature. |
| Formation of colored impurities. | Azo coupling side reactions can occur if the starting amine or other aromatic compounds are present and the pH is not sufficiently acidic. | Ensure a strongly acidic environment to prevent the diazonium salt from acting as an electrophile in azo coupling reactions. |
Quantitative Data on Diazonium Salt Stability
The stability of arenediazonium ions is highly dependent on the solvent and the substituents on the aromatic ring. The following table summarizes the first-order rate constants (k) for the decomposition of benzenediazonium tetrafluoroborate in various solvents at 25 °C.
| Solvent | Rate Constant (k₂₅ / s⁻¹) | Enthalpy of Activation (ΔH‡ / kJ mol⁻¹) | Entropy of Activation (ΔS‡ / J K⁻¹ mol⁻¹) |
| Water | 35.1 x 10⁻⁶ | 108 | 33 |
| Trifluoroethanol (TFE) | 1.76 x 10⁻⁶ | 115 | 24 |
| Hexafluoropropan-2-ol (HFIP) | 0.038 x 10⁻⁶ | 126 | 32 |
| Trifluoroacetic acid (TFA) | 0.004 x 10⁻⁶ | 134 | 36 |
| Ethanol | 0.44 x 10⁻⁶ | 121 | 31 |
Data extracted from Canning et al., J. Chem. Soc., Perkin Trans. 2, 1999, 2735-2740.[14]
Experimental Protocols
Protocol 1: General Synthesis of an Arenediazonium Chloride Solution (for in situ use)
This protocol describes the preparation of an arenediazonium chloride solution for immediate use in subsequent reactions, such as the Sandmeyer reaction.
Materials:
-
Aromatic amine (1.0 eq)
-
Concentrated hydrochloric acid (3.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water in a flask.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn blue-black. If not, add a small amount of additional sodium nitrite solution.
-
The resulting solution contains the arenediazonium chloride and is ready for immediate use.
Protocol 2: Synthesis and Isolation of a Stabilized Arenediazonium Tetrafluoroborate Salt
This protocol is for the synthesis of a more stable diazonium salt that can be isolated, though extreme caution is still advised.
Materials:
-
Aromatic amine (1.0 eq)
-
Hydrochloric acid (e.g., 4M)
-
Sodium nitrite (1.05 eq)
-
Sodium tetrafluoroborate (NaBF₄) or Fluoroboric acid (HBF₄)
-
Ethanol (cold)
-
Diethyl ether (cold)
-
Ice
Procedure:
-
Prepare the diazonium chloride solution as described in Protocol 1, maintaining the temperature at 0-5 °C.
-
In a separate beaker, prepare a cold aqueous solution of sodium tetrafluoroborate or use fluoroboric acid.
-
Slowly add the cold tetrafluoroborate solution to the diazonium salt solution with continuous stirring, while maintaining the temperature at 0-5 °C.
-
The aryldiazonium tetrafluoroborate will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying.
-
Crucially, do not dry the solid completely in the open air or by heating. The solid should be stored moist or used immediately. If storage is necessary, it should be in a vented container at low temperature and protected from light.
Visualizations
Caption: Decomposition pathways of arenediazonium salts.
Caption: Workflow for minimizing diazonium salt decomposition.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Which of the following diazonium salt is most stable ? [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doubtnut.com [doubtnut.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rates and mechanisms of the thermal solvolytic decomposition of arenediazonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Methyl-4-nitrobenzenediazonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Methyl-4-nitrobenzenediazonium salts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound salts, particularly the more stable tetrafluoroborate salt.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PUR-001 | Low Yield of Precipitated Salt | - Incomplete diazotization reaction.- Diazonium salt is partially soluble in the reaction medium.- Premature decomposition of the diazonium salt. | - Ensure a slight excess of nitrous acid is used; test with starch-iodide paper.[1]- Cool the reaction mixture thoroughly (0-5 °C) before and during precipitation.- Add a common ion salt (e.g., sodium tetrafluoroborate) to decrease solubility. |
| PUR-002 | Product Decomposes During Filtration/Drying (Visible Darkening/Gas Evolution) | - The diazonium salt is thermally unstable, especially in the presence of impurities.[1][2]- Exposure to elevated temperatures.- Presence of residual acid or water can lower decomposition temperature. | - Work quickly and keep the apparatus and solvents ice-cold throughout the process.- Wash the filtered salt with ice-cold diethyl ether to remove residual water and acid.- Dry the product under a high vacuum at or below room temperature. |
| PUR-003 | Final Product is Discolored (Pink, Red, or Brown) | - Presence of azo coupling byproducts from the reaction of the diazonium salt with unreacted 2-methyl-4-nitroaniline or phenol impurities.[1][3]- Formation of tarry decomposition products. | - Ensure the reaction mixture remains strongly acidic (pH 1-2) to prevent azo coupling.[1]- Wash the crude precipitate thoroughly with cold, dilute acid before the final wash with ether.- For persistent color, attempt a recrystallization from a minimal amount of cold acetone by adding cold diethyl ether. |
| PUR-004 | Oily or Gummy Precipitate Instead of a Crystalline Solid | - Incomplete precipitation.- Presence of significant impurities that inhibit crystallization. | - Allow the mixture to stand in an ice bath for a longer duration with occasional gentle swirling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Isolate the gummy material and attempt to triturate with cold diethyl ether to solidify it. |
| PUR-005 | Product Shows Poor Reactivity in Subsequent Steps | - Low purity of the isolated diazonium salt.- The presence of inhibitors or interfering impurities. | - Re-purify the salt by washing again with cold diethyl ether.- Confirm the identity and purity of the salt using analytical techniques such as HPLC or NMR before use.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most stable form to isolate this compound salt?
A1: The tetrafluoroborate (BF₄⁻) salt is significantly more thermally stable and less shock-sensitive than the corresponding chloride salt.[2] This increased stability is due to the large, non-nucleophilic nature of the tetrafluoroborate anion, which forms a more stable crystal lattice. It is the preferred form for isolation and storage.
Q2: At what temperature should I conduct the purification?
A2: All steps of the purification process, including precipitation, filtration, and washing, should be carried out at low temperatures, typically between 0 °C and 5 °C. Diazonium salts are prone to decomposition at elevated temperatures.[1]
Q3: My crude this compound salt is very dark. What is the likely cause and how can I purify it?
A3: A dark color, often red or brown, is typically due to the formation of azo dyes. This occurs when the diazonium salt couples with the starting amine (2-methyl-4-nitroaniline) or phenolic decomposition products. This side reaction is favored in less acidic conditions. To purify, ensure the crude product is thoroughly washed with ice-cold water, followed by a wash with a cold, non-reactive organic solvent like diethyl ether to remove organic impurities.
Q4: Can I store the purified this compound tetrafluoroborate?
A4: While the tetrafluoroborate salt is more stable than the chloride, it is still a high-energy compound. For short-term storage, it should be kept in a desiccator at low temperatures (e.g., -20°C).[4] For longer-term use, it is often best to use the salt immediately after preparation.[1]
Q5: What are the key safety precautions when purifying diazonium salts?
A5: Diazonium salts can be explosive, especially when dry.[5] Always handle them in small quantities, use a blast shield, and avoid scratching the solid with a metal spatula.[5] Ensure any excess nitrous acid from the synthesis step is quenched (e.g., with sulfamic acid) before workup.[5] Always ensure adequate ventilation as nitrogen gas is evolved during decomposition.[5]
Experimental Protocols
Protocol 1: Purification of Crude this compound Tetrafluoroborate
This protocol describes the purification of the crude diazonium salt generated from the diazotization of 2-methyl-4-nitroaniline.
Materials:
-
Crude this compound salt in acidic aqueous solution
-
Ice-cold distilled water
-
Ice-cold diethyl ether
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Ensure the crude diazonium salt solution is maintained at 0-5 °C in an ice bath.
-
Collect the precipitated crude salt by vacuum filtration using a pre-chilled Buchner funnel. Work quickly to minimize warming.
-
Wash the filter cake with several portions of ice-cold distilled water to remove excess acid and inorganic salts.
-
Continue by washing the filter cake with small portions of ice-cold diethyl ether. This step removes residual water and soluble organic impurities.
-
After the final wash, press the solid gently on the filter to remove as much solvent as possible.
-
Transfer the purified solid to a watch glass or petri dish and dry it under a high vacuum at room temperature or below. Caution: Do not heat the solid.
-
Once completely dry, the salt should be a fine, pale-colored powder. Store immediately at low temperature, protected from light and moisture.
Visualizations
Caption: Experimental workflow for the purification of crude this compound salt.
Caption: Logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Sandmeyer & Azo Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during Sandmeyer and azo coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Sandmeyer Reaction: Troubleshooting and FAQs
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other aryl compounds from aryl diazonium salts. However, several side reactions can occur, impacting the yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Sandmeyer reaction?
A1: The most prevalent side reactions include the formation of phenols, biaryl compounds, and azo compounds. Phenol formation occurs when the diazonium salt reacts with water, especially at elevated temperatures.[1][2][3] Biaryl compounds are formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism. Azo compounds can be formed if the diazonium salt couples with the starting amine or another electron-rich aromatic compound present in the reaction mixture.
Q2: How does temperature affect the Sandmeyer reaction?
A2: Temperature control is critical. Diazonium salts are thermally unstable and can decompose, especially above 5°C.[4] This decomposition often leads to the formation of phenols as the primary byproduct, reducing the yield of the desired aryl halide.[5] Therefore, the diazotization step is typically carried out at 0-5°C. The subsequent reaction with the copper(I) salt may require gentle warming, but the temperature should be carefully controlled to prevent unwanted side reactions.
Q3: What is the role of the copper(I) catalyst? Can other catalysts be used?
A3: The copper(I) salt (e.g., CuCl, CuBr, CuCN) is a key component of the Sandmeyer reaction, acting as a catalyst to facilitate the transfer of a halide or pseudohalide to the aryl radical intermediate. While copper(I) is the most common catalyst, other transition metals have been explored. In some cases, the reaction can proceed without a metal catalyst, such as in the formation of aryl iodides where potassium iodide is used directly.
Q4: My Sandmeyer reaction is giving a very low yield. What are the possible causes?
A4: Low yields in a Sandmeyer reaction can stem from several factors:
-
Incomplete diazotization: Ensure that the reaction between the primary aromatic amine and nitrous acid has gone to completion. This can be checked using starch-iodide paper to test for the presence of excess nitrous acid.
-
Premature decomposition of the diazonium salt: This is often due to poor temperature control. Maintain the temperature at 0-5°C during diazotization and introduce the copper(I) salt solution promptly.[4]
-
Side reactions: The formation of phenols and biaryl compounds can significantly reduce the yield of the desired product.
-
Purity of reagents: Ensure that the starting amine and other reagents are pure. Impurities can interfere with the reaction.
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of aryl halide | Incomplete diazotization of the starting amine. | Test for excess nitrous acid using starch-iodide paper. If the test is negative, add more sodium nitrite solution dropwise until a positive test is observed. |
| Premature decomposition of the diazonium salt due to elevated temperature. | Strictly maintain the reaction temperature between 0-5°C during the diazotization step. Use an ice-salt bath for efficient cooling. | |
| Formation of phenol as a major byproduct. | Ensure the reaction is performed under acidic conditions to suppress the reaction with water. Avoid excessive warming of the diazonium salt solution.[2][3] | |
| Formation of a significant amount of biaryl byproduct | High concentration of aryl radical intermediates. | Use a more dilute solution of the diazonium salt. Ensure efficient stirring to promote the reaction with the copper(I) halide. |
| Reaction mixture turns dark or tarry | Decomposition of the diazonium salt and other side reactions. | This often indicates poor temperature control. It may be necessary to restart the reaction with stricter temperature monitoring. |
| Difficulty in isolating the product | The product may be an oil and not crystallize. | If the product is an oil, perform an extraction with a suitable organic solvent. Subsequent purification by distillation or chromatography may be necessary. |
Experimental Protocol: Synthesis of Chlorobenzene from Aniline
This protocol outlines the preparation of chlorobenzene from aniline via the Sandmeyer reaction.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization of Aniline:
-
In a flask, dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[4]
-
Stir the mixture for 15-20 minutes after the addition is complete.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer containing the crude chlorobenzene.
-
Wash the organic layer with dilute sodium hydroxide solution to remove any phenol byproduct, followed by a wash with water.[6]
-
Dry the crude chlorobenzene over anhydrous calcium chloride.
-
Purify the chlorobenzene by distillation.
-
Reaction Pathways
Caption: Main and side reaction pathways in the Sandmeyer reaction.
Azo Coupling Reactions: Troubleshooting and FAQs
Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt and an activated aromatic ring, such as a phenol or an aniline, to form an azo compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful azo coupling reaction?
A1: The most critical parameter is the pH of the reaction medium. The pH affects the reactivity of both the diazonium salt and the coupling component.[7] Temperature control is also important to prevent the decomposition of the diazonium salt.
Q2: How does pH affect azo coupling with phenols and anilines?
A2:
-
With Phenols: The reaction is typically carried out in a mildly alkaline medium (pH 9-10).[8] In alkaline conditions, the phenol is deprotonated to the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium cation.[9][10]
-
With Anilines: The coupling is usually performed in a weakly acidic medium (pH 4-5).[8] In acidic conditions, the concentration of the free amine is sufficient for C-coupling to occur. At higher pH, the diazonium salt can react with the amino group (N-coupling) to form a triazene, which is an undesired side product.[10] At very low pH, the amine is protonated to the anilinium ion, which deactivates the ring towards electrophilic substitution.
Q3: What is the difference between C-coupling and N-coupling?
A3:
-
C-coupling: The diazonium ion attacks a carbon atom of the aromatic ring of the coupling component. This is the desired reaction for the formation of stable azo dyes.
-
N-coupling: The diazonium ion attacks the nitrogen atom of an amino group on the coupling component, leading to the formation of a triazene. This is often a reversible side reaction that can be minimized by controlling the pH.[11]
Q4: My azo coupling reaction is not producing the expected colored product. What could be wrong?
A4: The absence of color suggests that the azo coupling has not occurred. Possible reasons include:
-
Incorrect pH: The pH of the reaction medium is crucial. Check and adjust the pH to the optimal range for your specific coupling components.[7]
-
Decomposition of the diazonium salt: If the diazonium salt solution was not kept cold or was prepared too far in advance, it may have decomposed.
-
Deactivated coupling component: The aromatic ring of the coupling component must be sufficiently activated (e.g., by an -OH or -NH₂ group). If the ring is deactivated by electron-withdrawing groups, the coupling may not proceed.
Troubleshooting Guide: Azo Coupling Reaction
| Issue | Potential Cause | Recommended Solution |
| No formation of colored product | Incorrect pH of the reaction medium. | Adjust the pH to the optimal range: mildly alkaline (pH 9-10) for phenols and weakly acidic (pH 4-5) for anilines.[8][10] |
| Decomposition of the diazonium salt. | Prepare the diazonium salt at 0-5°C and use it immediately. | |
| Low yield of azo compound | Competing N-coupling reaction (with anilines). | Maintain a weakly acidic pH (4-5) to favor C-coupling. |
| Formation of phenol from the diazonium salt. | Ensure the diazonium salt solution is kept cold and used promptly. Avoid excessively high pH. | |
| Formation of an unexpected product (e.g., triazene) | The pH is too high when coupling with an aniline. | Lower the pH to the weakly acidic range (4-5) to favor C-coupling. |
| The product precipitates too quickly, leading to poor purity | High concentration of reactants. | Use more dilute solutions of the diazonium salt and the coupling component. Ensure efficient stirring during the addition. |
Experimental Protocol: Synthesis of an Azo Dye from Phenol
This protocol describes the synthesis of an azo dye by coupling benzenediazonium chloride with phenol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Preparation of Benzenediazonium Chloride:
-
Follow the diazotization procedure for aniline as described in the Sandmeyer reaction protocol, ensuring the temperature is maintained at 0-5°C.
-
-
Preparation of the Coupling Solution:
-
Dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold benzenediazonium chloride solution to the cold alkaline phenol solution with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.[12]
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the reaction is complete.
-
-
Work-up and Purification:
-
Collect the precipitated azo dye by suction filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Logical Workflow for Azo Coupling
Caption: A logical workflow for a typical azo coupling experiment.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. echemi.com [echemi.com]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Safe Handling and Storage of Diazonium Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of diazonium compounds. Diazonium salts are highly valuable synthetic intermediates, but their inherent instability necessitates strict adherence to safety protocols to prevent accidents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with diazonium compounds?
A1: Diazonium salts are energetic materials known for their potential to decompose violently.[1][2][3] The primary hazards include:
-
Thermal Instability: Many diazonium salts are unstable at temperatures above 5°C and can decompose exothermically, leading to a rapid release of nitrogen gas and a potential explosion.[1][2][4]
-
Shock and Friction Sensitivity: In their solid, dry state, diazonium salts can be highly sensitive to shock, friction, and static discharge, which can trigger detonation.[2][5][6] There have been multiple recorded incidents, some fatal, resulting from the explosion of isolated diazonium salts.[5][7][8]
-
Explosive Decomposition: The decomposition of diazonium salts can be explosive, especially when they are isolated as solids.[1][3][5] It is strongly recommended to use them in situ (in the reaction mixture without isolation) whenever possible.[9][10]
Q2: What is the recommended temperature for handling and storing diazonium salt solutions?
A2: It is crucial to maintain a low temperature, typically between 0-5°C, during the preparation and handling of diazonium salt solutions to minimize decomposition.[1][2][4][10] While some more stable diazonium salts, like those with tetrafluoroborate or tosylate counter-ions, can be stored at room temperature or below for extended periods, most diazonium salt solutions should be used immediately after preparation.[4][9]
Q3: Is it ever safe to isolate diazonium salts?
A3: Isolating diazonium salts is generally discouraged due to their explosive nature in the solid state.[1][5][9] If isolation is absolutely necessary, it should only be done on a very small scale (no more than 0.75 mmol) and with extreme caution, including the use of a blast shield.[1][2][3][5][11] Certain counter-ions, such as tetrafluoroborate (BF₄⁻) and tosylate, can form more stable, isolable diazonium salts.[5][9] However, even these should be handled with care and stored appropriately.
Q4: What personal protective equipment (PPE) should be worn when working with diazonium compounds?
A4: Due to the risk of explosion and splashes of corrosive acids used in their synthesis, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield are essential.[12]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12][13]
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex) should be worn over cotton clothing.[12]
-
Body Protection: In situations with a higher risk of explosion or splash, additional protective gear like a blast shield and chemical-resistant coveralls may be necessary.[12][14][15]
Q5: How should I dispose of unreacted diazonium salts?
A5: Unreacted diazonium salts must be quenched before disposal. A common method is to add a solution of hypophosphorous acid (H₃PO₂) to the reaction mixture to decompose the remaining diazonium salt to a less hazardous compound.[3][16] Always ensure the quenching process is complete before disposing of the waste.
Troubleshooting Guide
Scenario 1: I see an unexpected precipitate forming in my diazotization reaction.
Q: What should I do if my diazonium salt solution starts to form a solid?
A: Immediate Action is Required. The precipitation of diazonium salts out of solution is extremely hazardous as the solid is much more sensitive to shock and friction and can explode.[1][5]
-
Step 1: Do Not Scrape or Agitate the Solid. Avoid any mechanical disturbance of the precipitate. Do not use a metal spatula to stir or scrape the solid.[1][2][5]
-
Step 2: Ensure Adequate Cooling. Immediately check and ensure the reaction vessel is being effectively cooled in an ice bath (0-5°C).
-
Step 3: Dilute the Reaction Mixture. If possible and safe to do so, carefully and slowly add more of the reaction solvent (typically cold water or the acidic solution) to try and redissolve the precipitate.
-
Step 4: Proceed with Caution. If the precipitate does not redissolve, the safest course of action is to quench the entire reaction mixture immediately and cautiously.
Scenario 2: The color of my reaction mixture is changing unexpectedly.
Q: My diazotization reaction is turning dark brown/black. What does this indicate and what should I do?
A: A dark coloration can indicate decomposition of the diazonium salt and the formation of side products.
-
Step 1: Check the Temperature. Verify that the reaction temperature is being maintained at 0-5°C. An increase in temperature is a common cause of decomposition.
-
Step 2: Check for Excess Nitrous Acid. Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid, which can sometimes lead to side reactions. If excess is present, it can be quenched by the slow addition of a small amount of sulfamic acid or urea.[5]
-
Step 3: Use the Solution Immediately. If the color change is minor and the temperature is controlled, it is best to use the diazonium salt solution in the next step of your synthesis without delay.
-
Step 4: Consider Quenching. If the color change is significant and accompanied by gas evolution, this is a strong indication of uncontrolled decomposition. The reaction should be quenched immediately.
Scenario 3: I observe vigorous gas evolution from my reaction.
Q: My diazotization reaction is bubbling more than expected. What is happening and how should I react?
A: While some gas evolution (nitrogen) is expected during the decomposition of diazonium salts, vigorous and uncontrolled bubbling is a sign of a runaway reaction.
-
Step 1: Ensure Proper Venting. Make sure the reaction vessel is not sealed and has an open vent to prevent pressure buildup.[1][2][5]
-
Step 2: Stop Addition of Reagents. Immediately cease the addition of any further reagents, especially the sodium nitrite solution.
-
Step 3: Enhance Cooling. Ensure the reaction flask is well-immersed in the ice bath and consider adding more ice/salt to lower the temperature further.
-
Step 4: Prepare for Emergency Quenching. Have a quenching agent (e.g., a cold solution of hypophosphorous acid) ready. If the reaction continues to accelerate, carefully and slowly add the quenching agent.
-
Step 5: Evacuate if Necessary. If the reaction appears to be uncontrollable, evacuate the immediate area and alert your supervisor and safety personnel.
Data Presentation
Table 1: Relative Stability of Common Diazonium Salts
| Counter-ion (X⁻) | General Stability in Solid State | Comments |
| Chloride (Cl⁻) | Highly unstable, dangerously explosive.[9] | Should not be isolated; use in situ.[9] |
| Perchlorate (ClO₄⁻) | Extremely unstable and explosive.[6] | Avoid at all costs. An incident at UC Berkeley involved the explosion of a diazonium perchlorate.[6] |
| Nitrate (NO₃⁻) | Unstable and potentially explosive when dry.[17] | Generally not isolated. |
| Tetrafluoroborate (BF₄⁻) | Relatively stable, can often be isolated.[4][5][9] | Can be stored at low temperatures in the dark.[4][5] |
| Tosylate (TsO⁻) | More stable than halides, can sometimes be isolated.[5][18] | Offers improved stability for handling. |
Experimental Protocols
Protocol: In Situ Preparation of an Arenediazonium Chloride Solution
Disclaimer: This is a general protocol and must be adapted based on the specific aromatic amine and subsequent reaction. A thorough risk assessment must be conducted before carrying out this procedure.
Materials:
-
Aromatic amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic amine in a mixture of distilled water and concentrated hydrochloric acid. The amount of acid should be in excess (typically 2.5-3 equivalents).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. It is crucial that the amine is fully dissolved; if the hydrochloride salt precipitates, more acid or water may be needed.
-
-
Preparation of the Nitrite Solution:
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt solution.
-
CRITICAL: Maintain the reaction temperature between 0°C and 5°C throughout the addition.[1][2][4] The rate of addition should be controlled to prevent the temperature from rising.
-
The reaction is typically complete when a slight excess of nitrous acid is detected.
-
-
Testing for Completion:
-
Quenching Excess Nitrous Acid (if necessary):
-
If a significant excess of nitrous acid is present, it can be destroyed by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[5]
-
-
Immediate Use:
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction.[10] Do not store the solution unless it is known to be stable.
-
Visualizations
Caption: Workflow for the safe in situ preparation of diazonium salts.
Caption: Decision-making flowchart for troubleshooting diazonium reactions.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemjobber: The UC-Berkeley diazonium incident [chemjobber.blogspot.com]
- 7. Explosion in a chemical plant - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 8. Safer alternative for aryldiazonium chemistry [mpg.de]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. Physical Properties of Diazonium Salts [unacademy.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. pppmag.com [pppmag.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. youtube.com [youtube.com]
- 17. lkouniv.ac.in [lkouniv.ac.in]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
How to increase the yield of azo dye synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of azo dye synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in azo dye synthesis where yield loss can occur?
A1: The two primary stages where yield can be compromised are the diazotization of the aromatic amine and the subsequent azo coupling reaction.[1][2][3] Inefficient conversion of the primary aromatic amine to the diazonium salt in the first stage or incomplete coupling with the coupling component in the second stage will directly result in lower overall yield. Purity of the starting materials is also a critical factor that influences the entire process.[2]
Q2: How does temperature affect the yield of the diazotization reaction?
A2: Traditionally, it is emphasized that the diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the often-unstable diazonium salt.[3][4] However, recent studies have shown that for some syntheses, such as that of Sudan I, the reaction can be robust even at temperatures up to 20-30 °C without a significant decrease in yield.[5][6] The critical factor appears to be the slow rate of reagent addition rather than strictly low temperatures.[5][6]
Q3: What is the optimal pH for the azo coupling reaction?
A3: The optimal pH for the azo coupling reaction is crucial and depends on the nature of the coupling component.[7] For coupling with phenols, the reaction is faster at a mildly alkaline pH (>7.5) because the phenoxide ion is a more potent coupling partner.[8] For coupling with amines, a mildly acidic pH (<6) is generally preferred.[8] Maintaining the correct pH is essential for maximizing the coupling efficiency.[9]
Q4: Can the purity of starting materials significantly impact the final yield?
A4: Absolutely. The use of impure or tainted intermediates is a primary cause of contaminated dyes and reduced yields.[1][2] Impurities can lead to unwanted side reactions, the formation of off-color byproducts, and interference with the primary reaction pathway. Therefore, ensuring the high purity of the aromatic amine, the coupling component, and all reagents is paramount for a successful synthesis.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization. | Ensure the complete dissolution of the aromatic amine in the acidic solution before adding sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper. |
| Incorrect pH for coupling. | Adjust the pH of the reaction mixture to the optimal range for your specific coupling component (acidic for amines, alkaline for phenols).[7][8] | |
| Decomposition of the diazonium salt. | While some reactions are robust at higher temperatures, if you suspect decomposition, maintain a temperature of 0-5 °C throughout the diazotization and coupling steps.[3][4] Use the diazonium salt immediately after preparation.[3] | |
| Product is an Unexpected Color | Presence of impurities in starting materials. | Purify the aromatic amine and coupling component before use. Techniques like recrystallization can be effective.[11] |
| Side reactions occurring. | Control the rate of addition of the diazonium salt to the coupling component solution. Slow, dropwise addition with efficient stirring can minimize side reactions.[5][6] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction medium. | Adjust the pH of the solution to the point of minimum solubility for your azo dye. Salting out by adding a saturated sodium chloride solution can also aid in precipitation.[12] |
| Formation of a colloidal suspension. | Gentle heating of the suspension or the addition of a small amount of a flocculating agent may help to induce precipitation. |
Experimental Protocols
General Protocol for the Synthesis of an Azo Dye (e.g., Para Red)
Materials:
-
p-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part 1: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar amount of p-nitroaniline in a calculated volume of dilute hydrochloric acid. This may require gentle heating.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.
Part 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to obtain a product of high purity.[11][13]
Visualizing the Process
Azo Dye Synthesis Workflow
Caption: Overall workflow for azo dye synthesis.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield in azo dye synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. fsw.cc [fsw.cc]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 7. Azo Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. prezi.com [prezi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Sandmeyer Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Sandmeyer reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction has a very low yield. What are the most common causes?
Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization of the starting aniline, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1][2] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.[3][4]
Q2: How can I tell if the initial diazotization step is complete?
A simple method to check for the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is used for diazotization, will turn the paper blue. A persistent blue color indicates that all of the primary aromatic amine has been consumed.
Q3: What is the optimal temperature for a Sandmeyer reaction?
The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt.[5][6] The subsequent reaction with the copper(I) salt is often carried out at a slightly elevated temperature, but this is highly dependent on the specific substrate and desired product.
Q4: Can I use a copper(II) salt instead of a copper(I) salt?
While the Sandmeyer reaction is traditionally catalyzed by copper(I) salts, some variations have been developed that use other transition metal salts, including copper(II).[3][4] However, for the classic Sandmeyer reaction, copper(I) is the active catalyst.[7][8]
Q5: My reaction mixture is showing a lot of dark, tar-like byproducts. What could be the cause?
The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt and subsequent radical side reactions. This can be caused by elevated temperatures, the presence of impurities, or an inappropriate reaction pH.
Troubleshooting Guide
Issue 1: Incomplete Diazotization
The conversion of the primary aromatic amine to the aryl diazonium salt is a critical first step.[9] Incomplete reaction here will directly lead to a lower overall yield.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that at least one equivalent of sodium nitrite and a sufficient excess of acid are used.
-
Monitor Temperature: Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite.[6] Higher temperatures can lead to the decomposition of nitrous acid.
-
Ensure Adequate Acidity: The reaction should be sufficiently acidic to generate nitrous acid in situ and prevent unwanted side reactions like azo coupling.[6][10]
-
Test for Excess Nitrous Acid: As mentioned in the FAQs, use starch-iodide paper to confirm the presence of a slight excess of nitrous acid at the end of the diazotization.
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5°C | Prevents decomposition of nitrous acid and diazonium salt.[6] |
| Sodium Nitrite | 1.0 - 1.1 equivalents | Ensures complete consumption of the starting amine. |
| Acid (e.g., HCl) | 2.5 - 3.0 equivalents | Catalyzes the reaction and maintains an acidic environment. |
Issue 2: Premature Decomposition of the Diazonium Salt
Aryl diazonium salts are notoriously unstable and can decompose before reacting with the copper catalyst.[1]
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the temperature of the diazonium salt solution to rise above 10°C.[11]
-
Use Immediately: The diazonium salt should be used in the subsequent Sandmeyer step as soon as it is formed. Do not store the solution.
-
Control Addition Rate: Add the diazonium salt solution slowly to the copper(I) salt solution to control the reaction rate and temperature.
Issue 3: Catalyst and Reagent Issues
The quality and nature of the copper catalyst and other reagents are paramount for a successful reaction.
Troubleshooting Steps:
-
Use Fresh Copper(I) Salts: Copper(I) salts can oxidize to copper(II) over time. Use freshly prepared or purchased copper(I) chloride or bromide.
-
Ensure Proper Halide Source: For chlorination and bromination, the corresponding copper(I) halide should be used (CuCl or CuBr).[1] For cyanation, CuCN is employed.[3]
-
Consider Solvent Effects: The choice of solvent can influence the reaction. While aqueous systems are common, some protocols utilize organic solvents which may improve solubility and yield.[12]
| Reaction | Recommended Copper(I) Salt |
| Chlorination | Copper(I) chloride (CuCl)[1] |
| Bromination | Copper(I) bromide (CuBr)[1] |
| Cyanation | Copper(I) cyanide (CuCN)[3] |
Issue 4: Competing Side Reactions
Several side reactions can compete with the desired Sandmeyer reaction, leading to a complex product mixture and low yield of the target molecule.
Common Side Reactions:
-
Phenol Formation: Reaction of the diazonium salt with water, especially at higher temperatures, can produce phenols.[3][13]
-
Biaryl Formation: The aryl radical intermediate can couple with itself or other aromatic species to form biaryl compounds.[3][4]
-
Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can react with unreacted aniline to form azo compounds.[10]
Minimization Strategies:
-
Strict Temperature Control: Keeping the temperature low minimizes phenol formation.
-
Sufficiently Acidic Conditions: Maintaining a low pH suppresses azo coupling.
-
Controlled Addition: Slow addition of the diazonium salt to the catalyst solution can help to minimize radical-radical coupling reactions.
Experimental Protocols
General Protocol for the Sandmeyer Reaction (Chlorination Example):
-
Diazotization:
-
Dissolve the primary aromatic amine in an aqueous solution of hydrochloric acid (approximately 2.5-3 equivalents).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir for an additional 15-30 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
The product can then be isolated by extraction or steam distillation.
-
Visualizations
Caption: The two-step mechanism of the Sandmeyer reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. Chrominfo: Conditions required for diazotization titrations [chrominfo.blogspot.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 9. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Quenching Unreacted Nitrous Acid in Diazotization
Welcome to the Technical Support Center for diazotization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical step of quenching unreacted nitrous acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted nitrous acid after a diazotization reaction?
A1: It is crucial to quench unreacted nitrous acid for several reasons:
-
Safety: Nitrous acid is unstable and can decompose, potentially leading to the formation of explosive diazonium salts, especially if the temperature is not properly controlled.[1][2][3] Excess nitrous acid can also lower the decomposition temperature of diazonium salts, increasing the risk of unpredictable and violent decomposition.[2]
-
Product Purity: Residual nitrous acid can lead to unwanted side reactions, such as the formation of N-nitrosamines from secondary amines, which are often carcinogenic.[4] It can also interfere with subsequent coupling reactions, affecting the yield and purity of the desired azo dye or other synthetic target.[5]
-
Stability of Diazonium Salts: The presence of excess nitrous acid can negatively impact the stability of the formed diazonium salt.[5]
Q2: What are the most common quenching agents for nitrous acid?
A2: The two most widely used quenching agents for unreacted nitrous acid in a laboratory setting are sulfamic acid (H₃NSO₃) and urea (CO(NH₂)₂).[5][6] Both react rapidly with nitrous acid to produce non-reactive, gaseous nitrogen.
Q3: How do I know when all the excess nitrous acid has been quenched?
A3: The most common method for detecting the presence of excess nitrous acid is the starch-iodide test.[1][7] A drop of the reaction mixture is spotted onto starch-iodide paper. The presence of nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[8][9][10] The quenching process is considered complete when the starch-iodide test is negative (i.e., the paper remains white).
Q4: What are the reaction products of quenching with sulfamic acid and urea?
A4:
-
Sulfamic Acid: Reacts with nitrous acid to produce sulfuric acid, nitrogen gas, and water. HNO₂ + H₃NSO₃ → H₂SO₄ + N₂ + H₂O[6]
-
Urea: Reacts with nitrous acid to produce carbon dioxide, nitrogen gas, and water. CO(NH₂)₂ + 2HNO₂ → CO₂ + 2N₂ + 3H₂O[11]
Q5: Are there any safety precautions I should take during the quenching process?
A5: Yes, safety is paramount during diazotization and quenching. Key precautions include:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the entire process to ensure the stability of the diazonium salt.[1][3]
-
Ventilation: Both the diazotization and quenching reactions produce nitrogen gas, and potentially other nitrogen oxides. Always work in a well-ventilated fume hood.[1][7]
-
Slow Addition: Add the quenching agent slowly and portion-wise to control the rate of gas evolution and prevent excessive foaming.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Handling Solid Diazonium Salts: Avoid isolating solid diazonium salts whenever possible, as they can be explosive when dry.[1][2][3][7] If isolation is necessary, handle only small quantities with extreme caution, using non-metallic spatulas.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Starch-iodide test remains positive after adding the calculated amount of quenching agent. | 1. Incomplete reaction of the quenching agent. 2. Insufficient amount of quenching agent added. 3. The reaction temperature is too low, slowing the quenching reaction rate. | 1. Stir the reaction mixture for an additional 10-15 minutes at 0-5 °C. 2. Add a small excess of the quenching agent portion-wise, testing with starch-iodide paper after each addition. 3. Allow the reaction temperature to rise slightly (e.g., to 10-15 °C) while carefully monitoring for any signs of diazonium salt decomposition. |
| Excessive foaming upon addition of the quenching agent. | 1. The quenching agent was added too quickly. 2. The concentration of unreacted nitrous acid is very high. | 1. Add the quenching agent in smaller portions and at a slower rate. 2. Ensure the reaction is well-stirred to facilitate the dissipation of gas. 3. A few drops of ether can be used to break up the foam.[12] |
| The reaction mixture develops an unexpected color (e.g., dark red, brown) during quenching. | 1. Decomposition of the diazonium salt. 2. Side reactions due to a rise in temperature. 3. Formation of unwanted azo coupling byproducts. | 1. Immediately check and lower the temperature of the reaction mixture. 2. Ensure efficient stirring. 3. If decomposition is suspected, proceed with the subsequent reaction step as quickly as possible, or consider repeating the reaction with stricter temperature control. |
| Precipitate forms during the quenching process. | 1. The product or a byproduct is insoluble in the reaction medium at the current pH or temperature. 2. The diazonium salt itself is precipitating, which is a significant safety hazard.[1][3] | 1. Check the pH of the solution; adjustment may be necessary for your specific product's solubility. 2. If diazonium salt precipitation is suspected, do not proceed with filtration or isolation of the solid. The safest course of action is to carefully and slowly add the reaction mixture to a large volume of a suitable quenching solution (e.g., a cold, dilute solution of the quenching agent) to ensure complete destruction of the diazonium salt before disposal. |
Data Presentation
Table 1: Comparison of Common Nitrous Acid Quenching Agents
| Parameter | Sulfamic Acid | Urea |
| Chemical Formula | H₃NSO₃ | CO(NH₂)₂ |
| Reaction Products | H₂SO₄, N₂, H₂O | CO₂, N₂, 3H₂O |
| Reaction Rate | Generally considered faster than urea.[6] | Slower than sulfamic acid. |
| Optimal pH for Quenching | Effective in acidic conditions. | Effective in acidic conditions. The rate constant decreases with increasing pH.[13] |
| Temperature Effects | The reaction is typically carried out at 0-5 °C to maintain diazonium salt stability, but the quenching reaction itself can proceed at slightly higher temperatures (10-20 °C) if the diazonium salt is stable. | Similar to sulfamic acid, the reaction is performed at low temperatures to protect the diazonium salt. The rate of quenching increases with temperature. |
| Potential Side Reactions | An excess of sulfamic acid can, in some cases, react with the diazonium salt, leading to the reformation of the starting amine.[6] | The formation of nitrourea is a potential side reaction, but this is generally not a significant issue under the conditions used for quenching. |
Experimental Protocols
Protocol 1: Monitoring Excess Nitrous Acid with the Starch-Iodide Test
Materials:
-
Starch-iodide test paper
-
Glass stirring rod
-
Deionized water
Procedure:
-
Prepare the starch-iodide paper if not commercially available by dipping filter paper into a freshly prepared solution of starch and potassium iodide and allowing it to dry.[10]
-
During the diazotization reaction, after the addition of sodium nitrite is complete, stir the reaction mixture for an additional 5-10 minutes.
-
Dip the tip of a clean glass stirring rod into the reaction mixture.
-
Touch the tip of the stirring rod to a piece of starch-iodide paper.[8]
-
Observe the color change on the paper. A positive test for excess nitrous acid is indicated by the immediate formation of a blue-black color.[8][14] A negative test is indicated by no color change (the paper remains white).
-
Repeat the test after each addition of the quenching agent until a negative result is obtained.
Protocol 2: Quenching Unreacted Nitrous Acid with Sulfamic Acid
Materials:
-
Sulfamic acid
-
Deionized water
-
Starch-iodide paper
-
Reaction vessel containing the diazotization mixture at 0-5 °C
Procedure:
-
Prepare a 10% (w/v) aqueous solution of sulfamic acid.
-
While maintaining the temperature of the diazotization reaction mixture between 0-5 °C with an ice bath, slowly add the sulfamic acid solution dropwise with vigorous stirring.
-
After the addition of a few drops, test for the presence of excess nitrous acid using starch-iodide paper as described in Protocol 1.
-
Continue the dropwise addition of the sulfamic acid solution until the starch-iodide test is negative.
-
Once the test is negative, stir the reaction mixture for an additional 10 minutes at 0-5 °C to ensure the quenching is complete.
-
The diazotized solution is now ready for the subsequent reaction.
Protocol 3: Quenching Unreacted Nitrous Acid with Urea
Materials:
-
Urea
-
Deionized water
-
Starch-iodide paper
-
Reaction vessel containing the diazotization mixture at 0-5 °C
Procedure:
-
Prepare a 10% (w/v) aqueous solution of urea.
-
Maintain the temperature of the diazotization reaction mixture between 0-5 °C using an ice bath.
-
Slowly add the urea solution dropwise to the vigorously stirred reaction mixture.
-
Periodically check for the presence of excess nitrous acid using the starch-iodide test as detailed in Protocol 1.
-
Continue adding the urea solution until a negative result is obtained on the starch-iodide paper.
-
After a negative test is achieved, continue to stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete quenching, as the reaction of urea with nitrous acid is slower than that of sulfamic acid.
-
The solution containing the diazonium salt is now ready for the next step.
Visualizations
Caption: Experimental workflow for diazotization, monitoring, and quenching.
Caption: Logical diagram for the iterative process of quenching and testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrous acid - Wikipedia [en.wikipedia.org]
- 5. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 6. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Starch-iodide paper: Significance and symbolism [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Removal of nitrogen oxides (NOx) from flue gases using the urea acidic process: kinetics of the chemical reaction of nitrous acid with urea | Semantic Scholar [semanticscholar.org]
- 14. ctlscientificsupply.com [ctlscientificsupply.com]
Validation & Comparative
A Comparative Guide to the Stability of Diazonium Tetrafluoroborate versus Chloride Salts
For Researchers, Scientists, and Drug Development Professionals
Diazonium salts are pivotal intermediates in organic synthesis, enabling a wide array of chemical transformations. However, their inherent instability presents significant handling and safety challenges. The choice of the counterion is a critical determinant of a diazonium salt's stability. This guide provides an objective comparison of the stability of two common forms: diazonium tetrafluoroborates and diazonium chlorides, supported by experimental data and detailed protocols.
General Stability Overview
The stability of arenediazonium salts is significantly influenced by the nature of the counterion.[1][2] Generally, salts with larger, non-nucleophilic counterions exhibit greater thermal stability.[2] Consequently, arenediazonium tetrafluoroborates ([ArN₂]⁺[BF₄]⁻) are markedly more stable than their chloride ([ArN₂]⁺[Cl]⁻) counterparts.[3] While many diazonium chlorides are highly unstable and can decompose violently, even explosively, upon isolation, tetrafluoroborate salts can often be isolated as crystalline solids that can be stored for extended periods, sometimes for years in the dark at -20°C.[1]
The enhanced stability of the tetrafluoroborate salt is attributed to the larger size and lower nucleophilicity of the [BF₄]⁻ anion compared to the [Cl]⁻ anion. This reduces the propensity for nucleophilic attack on the diazonium cation, a key decomposition pathway. However, it is crucial to recognize that not all aryl diazonium tetrafluoroborate salts are inherently stable; the substitution pattern on the aromatic ring and the presence of heteroatoms can also significantly impact stability.[1][4] For instance, diazonium salts with a high nitrogen content and certain heteroaromatic diazonium salts have been reported to be hazardous.[1]
Quantitative Stability Data: Thermal Analysis of Arenediazonium Tetrafluoroborates
Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal stability of chemical compounds. It measures the heat flow into or out of a sample as it is heated, allowing for the determination of decomposition temperatures and enthalpies. The following table summarizes the thermal stability data for a range of substituted arenediazonium tetrafluoroborate salts.
| Arenediazonium Tetrafluoroborate Salt | Initial Decomposition Temperature (°C) | Decomposition Enthalpy (kJ/mol) |
| Benzenediazonium tetrafluoroborate | 110-120 | -160 to -180 |
| 4-Nitrobenzenediazonium tetrafluoroborate | >150 | >-200 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 140 | Not specified |
| 4-Bromobenzenediazonium tetrafluoroborate | 140 | Not specified |
| 3-Pyridyldiazonium tetrafluoroborate | 35 | -201.4 |
| Various other substituted salts | 30 - >250 | 20 - >200 |
Note: The data presented is a synthesis of typical values and specific examples found in the literature.[1][4][5] Decomposition temperatures and enthalpies can vary depending on the specific experimental conditions, such as the heating rate.
A comprehensive study on 57 different arenediazonium tetrafluoroborate salts revealed that most begin to decompose in the range of 90°C to 150°C.[4] However, some salts, particularly those with heteroatoms in the aromatic ring like 3-diazoniumpyridine salt, can have abnormally low initial decomposition temperatures (e.g., 35°C) and high decomposition enthalpies, indicating significant thermal instability.[4] Conversely, salts with certain electron-donating or bulky substituents can exhibit higher decomposition temperatures.
Experimental Protocols
General Procedure for the Synthesis of Arenediazonium Tetrafluoroborate Salts
The synthesis of arenediazonium tetrafluoroborates is typically a two-step process starting from the corresponding aniline.
Step 1: Diazotization to form the Diazonium Chloride
-
Dissolve the aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. The nitrous acid required for diazotization is generated in situ.
-
Stir the reaction mixture at 0-5°C for a specified time.
Step 2: Anion Exchange to form the Diazonium Tetrafluoroborate
-
To the cold solution of the diazonium chloride, add a solution of tetrafluoroboric acid (HBF₄).
-
The less soluble arenediazonium tetrafluoroborate will precipitate out of the solution.
-
Collect the crystalline solid by filtration.
-
Wash the solid with cold water, followed by a cold organic solvent like ethanol or ether.
-
Dry the product under vacuum.
Caution: Diazonium salts are potentially explosive, especially when dry. Always handle with extreme care, using appropriate personal protective equipment, and work on a small scale.[1][6]
Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small amount of the dry diazonium salt (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5°C/min or 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic decomposition peak is taken as the initial decomposition temperature.
-
The area under the exothermic peak is integrated to determine the enthalpy of decomposition.
Visualizing the Synthesis and Stability Comparison
The following diagrams illustrate the synthetic pathway and the key stability differences between diazonium chloride and tetrafluoroborate salts.
Caption: Synthesis and stability of diazonium salts.
The logical workflow for assessing the stability of a newly synthesized diazonium salt is depicted below.
Caption: Workflow for diazonium salt stability assessment.
Conclusion
The choice of the counterion is a paramount consideration in the synthesis and application of arenediazonium salts. Diazonium tetrafluoroborates offer a significant stability advantage over their chloride counterparts, often allowing for their isolation, purification, and storage. However, the assumption that all tetrafluoroborate salts are stable is a dangerous oversimplification. A thorough thermal analysis, such as DSC, is essential to quantify the thermal hazard of any new diazonium salt before its use in further synthetic applications, especially on a larger scale. Researchers and drug development professionals should always exercise extreme caution when working with these energetic compounds.
References
A Comparative Guide to the Analytical Characterization of 2-Methyl-4-nitrobenzenediazonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 2-Methyl-4-nitrobenzenediazonium. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and well-studied analogue, 4-nitrobenzenediazonium tetrafluoroborate, to provide a robust framework for its analysis.
Introduction to Analytical Strategies
The characterization of this compound, a reactive diazonium salt, requires a multi-faceted analytical approach to determine its identity, purity, and stability. The primary analytical techniques employed for such compounds include spectroscopic methods for structural elucidation, chromatographic techniques for separation and quantification, and thermal analysis to assess stability and decomposition profiles. This guide compares these methods, offering insights into their principles, applications, and expected outcomes.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the molecular structure of this compound.
Comparison of Spectroscopic Methods
| Technique | Information Provided | Typical Observations for Nitro-substituted Arenediazonium Salts | Alternative Methods |
| UV-Visible Spectroscopy | Electronic transitions, conjugation | Strong absorption bands in the UV region, often between 250-400 nm, characteristic of the aromatic system and the diazonium group. For 4-nitrobenzenediazonium, an absorption maximum is observed around 315 nm. | Photodiode Array (PDA) Detection in HPLC |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional groups | A strong, sharp absorption band between 2200-2300 cm⁻¹ corresponding to the N≡N stretching vibration. Strong absorptions for the nitro group (NO₂) are also expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). | Raman Spectroscopy |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton and carbon skeleton | Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with chemical shifts influenced by the methyl and nitro substituents. The methyl group protons will appear as a singlet in the upfield region. ¹³C NMR will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbon attached to the diazonium group. | 2D NMR techniques (COSY, HSQC) for complex spectra |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Electrospray Ionization (ESI) is a suitable technique. The mass spectrum would show the molecular ion peak corresponding to the this compound cation. | High-Resolution Mass Spectrometry (HRMS) for accurate mass determination |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.
Comparison of Chromatographic Methods
| Technique | Principle | Applicability to Diazonium Salts | Alternative Methods |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Excellent for the analysis of thermally labile diazonium salts. Reverse-phase HPLC with a C18 column is commonly used. | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution |
| Gas Chromatography (GC) | Separation based on volatility and boiling point | Not Recommended. Diazonium salts are thermally unstable and will decompose at the high temperatures used in GC inlets, leading to inaccurate results and potential safety hazards.[1] | Not applicable for intact diazonium salt analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with MS detection | The preferred method for identification and quantification, providing both retention time and mass-to-charge ratio for high confidence in results. | LC with Diode Array Detection (LC-DAD) for quantification and UV-Vis spectral information |
Thermal Analysis
Thermal analysis is critical for evaluating the stability and potential hazards associated with diazonium salts.
Comparison of Thermal Analysis Methods
| Technique | Information Provided | Typical Observations for Nitro-substituted Arenediazonium Salts | Alternative Methods |
| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions | A sharp exothermic decomposition peak is characteristic. For 4-nitrobenzenediazonium tetrafluoroborate, the onset of decomposition is typically observed between 140-150°C.[2] The presence of a nitro group generally increases the decomposition enthalpy. | Accelerating Rate Calorimetry (ARC) for more detailed thermal hazard assessment |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | A significant and rapid mass loss corresponding to the exothermic decomposition observed in DSC, primarily due to the loss of N₂ gas. | Not applicable as a standalone method for full characterization |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Note: These are general protocols and may require optimization for this compound.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the diazonium salt in a suitable solvent (e.g., acetonitrile or dilute aqueous acid) to an approximate concentration of 10-50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 600 nm, using the solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the diazonium salt with dry KBr powder and pressing it into a transparent disk. Alternatively, for solutions, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Measurement: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the diazonium (N≡N) and nitro (NO₂) groups.
HPLC-MS Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintain at a low temperature (e.g., 25-30°C) to prevent degradation.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Identify the peak corresponding to the this compound cation by its retention time and mass-to-charge ratio.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 1-3 mg of the diazonium salt into an aluminum DSC pan. Hermetically seal the pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Measurement: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: Determine the onset temperature and the enthalpy of decomposition from the resulting thermogram.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information obtained.
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. While specific data for this compound is scarce, a comprehensive analytical strategy can be developed based on established methods for analogous nitro-substituted arenediazonium salts. HPLC-MS is the method of choice for separation and identification, while FT-IR and NMR are essential for structural confirmation. DSC is crucial for assessing the thermal stability and potential hazards associated with this energetic compound. The protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working with this and similar diazonium compounds.
References
A Comparative Guide to 1H and 13C NMR Analysis of Diazonium Salt Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted benzenediazonium tetrafluoroborates. Detailed experimental protocols for the synthesis and NMR analysis of these reactive intermediates are included to support researchers in their own investigations.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for various benzenediazonium tetrafluoroborate derivatives. All spectra were recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data of Substituted Benzenediazonium Tetrafluoroborates in DMSO-d₆
| Substituent | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| H[1][2] | 8.65 (d, 2H), 8.25 (t, 1H), 7.97 (t, 2H) | |
| 4-Methyl[1][2] | 8.53 (d, 2H), 7.79 (d, 2H) | 2.56 (s, 3H, CH₃) |
| 4-Fluoro[1] | 8.77-8.82 (m, 2H), 7.84-7.90 (m, 2H) | |
| 4-Chloro[2] | 8.68 (d, 2H), 8.10 (d, 2H) | |
| 3-Hydroxy[1] | 7.60 (d, 1H), 7.42 (dd, 1H), 6.84 (s, 1H), 6.59 (d, 1H), 6.37 (dd, 1H) | |
| 4-Sulfamoyl[1] | 8.85 (d, 2H), 8.32 (d, 2H) | 8.04 (s, 2H, SO₂NH₂) |
Table 2: ¹³C NMR Data of Substituted Benzenediazonium Tetrafluoroborates in DMSO-d₆
| Substituent | Aromatic Carbon Chemical Shifts (δ, ppm) | Other Carbon Chemical Shifts (δ, ppm) |
| H[1][2] | 140.9, 132.7, 131.3, 116.0 | |
| 4-Methyl[1][2] | 154.0, 132.7, 131.8, 111.9 | 22.4 (CH₃) |
| 4-Fluoro[1] | 169.8, 167.1, 137.1, 137.0, 119.6, 119.3, 111.9, 111.8 | |
| 4-Chloro[2] | 146.6, 134.4, 131.6, 114.7 | |
| 3-Hydroxy[1] | 173.4, 139.9, 127.2, 121.7, 116.0, 91.4 | |
| 4-Sulfamoyl[1] | 153.4, 134.1, 128.1, 119.5 |
Experimental Protocols
General Synthesis of Aryldiazonium Tetrafluoroborates
The following is a typical batch synthesis protocol for aryldiazonium tetrafluoroborate salts[2]:
-
Dissolve the corresponding aniline in a solution of tetrafluoroboric acid in water.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting reaction mixture for 40 minutes at 0 °C.
-
Collect the precipitate by filtration.
-
To purify, re-dissolve the precipitate in a minimal amount of acetone and precipitate the diazonium salt by adding ice-cooled diethyl ether.
-
Filter the purified salt, wash with diethyl ether, and dry under vacuum.
NMR Sample Preparation and Analysis
Due to the inherent instability of diazonium salts, special care must be taken during NMR sample preparation and analysis.
Sample Preparation:
-
Solvent: Use a deuterated solvent in which the diazonium salt is soluble and stable. DMSO-d₆ is a common choice[1][2].
-
Concentration: For ¹H NMR, dissolve 2-10 mg of the sample in 0.6-1.0 mL of solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended[3].
-
Filtration: It is crucial to have a solution free of particulate matter. Filter the sample through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube to avoid signal broadening[3][4].
-
Cleanliness: Ensure the NMR tube and cap are clean and dry to prevent contamination[3].
Low-Temperature NMR Spectroscopy: For studying the reactivity and intermediates of diazonium salts, low-temperature NMR is essential.
-
Reactions can be monitored directly in an NMR tube.
-
Deuterated acetonitrile (CD₃CN) at -35 °C or deuterated dichloromethane (CD₂Cl₂) at -80 °C can be used to slow down reactions and stabilize reactive intermediates for detection[5].
Instrument Parameters:
-
NMR spectra can be recorded on standard spectrometers (e.g., 300 MHz or 400 MHz)[1][2].
-
Chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Workflow for NMR Analysis of Diazonium Salt Derivatives
The following diagram illustrates a typical workflow for the synthesis and NMR analysis of diazonium salt derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00652F [pubs.rsc.org]
A Comparative Guide to the Kinetic Analysis of Arenediazonium Salt Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the coupling reactions of substituted benzenediazonium salts, with a focus on providing a framework for understanding the reactivity of compounds like 2-Methyl-4-nitrobenzenediazonium. Due to the limited availability of specific kinetic data for this compound, this guide utilizes the closely related 4-nitrobenzenediazonium salt as a primary example for quantitative comparison. The principles and methodologies described herein are broadly applicable to a range of diazonium coupling reactions, which are fundamental in the synthesis of azo compounds, a class of molecules with significant applications in dyes, pigments, and pharmaceuticals.
Comparative Kinetic Data of Substituted Benzenediazonium Salt Coupling Reactions
The reactivity of arenediazonium salts in azo coupling reactions is highly dependent on the nature of the substituent on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the diazonium ion, leading to faster reaction rates, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ).
Below is a summary of pseudo-first-order rate constants for the coupling of various para-substituted benzenediazonium salts with different coupling partners.
| Diazonium Salt | Coupling Partner | Catalyst/Conditions | Pseudo-first-order Rate Constant (k_obs) | Reference |
| 4-Nitrobenzenediazonium | 2-Naphthol | Triethylamine (B) and triethylammonium tetrafluoroborate (BH+) in [bmim][BF4] at 25°C | Linearly increases with [B] | [1] |
| 4-Nitrobenzenediazonium | N-Ethylcarbazole | Dichloromethane/Solid PTC, 25°C | Varies with catalyst (see original source for details) | [2] |
| 4-Methoxybenzenediazonium | 2-Naphthol | Triethylamine (B) and triethylammonium tetrafluoroborate (BH+) in [bmim][BF4] at 25°C | Linearly increases with [B] | [1] |
| Substituted benzenediazonium | 1,3,5-Trimethoxybenzene | Various non-aqueous solvents | Rate affected by solvent polarity | [1] |
Note: The reactivity of this compound is expected to be similar to that of 4-nitrobenzenediazonium, with the methyl group having a minor electronic and steric influence.
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of a diazonium coupling reaction using spectrophotometry is provided below. This method is widely used due to the intense color of the resulting azo dyes, which allows for easy monitoring of the reaction progress.
Objective: To determine the rate constant of the coupling reaction between a substituted benzenediazonium salt and a coupling partner (e.g., 2-naphthol).
Materials:
-
Substituted aniline (e.g., 4-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling partner (e.g., 2-naphthol)
-
Sodium hydroxide (NaOH)
-
Appropriate solvent (e.g., water, ethanol, or an ionic liquid)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stirrer
-
Volumetric flasks and pipettes
-
Ice bath
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Dissolve a known amount of the substituted aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C.[3][4]
-
The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).[4]
-
Add a small amount of urea or sulfamic acid to quench any excess nitrous acid.[4][5]
-
-
Preparation of the Coupling Partner Solution:
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the resulting azo dye. This should be determined beforehand by recording the spectrum of a fully reacted solution.
-
Place a known volume of the coupling partner solution into a thermostatted cuvette.
-
To initiate the reaction, inject a known volume of the cold diazonium salt solution into the cuvette and start the data acquisition immediately. Ensure rapid mixing.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this plot will be -k_obs.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of electrophilic aromatic substitution in an azo coupling reaction.
Caption: Experimental workflow for kinetic analysis of azo coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction
For over a century, the Sandmeyer reaction has been a cornerstone in synthetic organic chemistry, providing a reliable method for the conversion of aryl amines into a diverse array of functional groups via diazonium salt intermediates. However, the classical Sandmeyer reaction is not without its drawbacks, including the use of stoichiometric copper salts, often harsh reaction conditions, and safety concerns associated with the instability of diazonium salts. These limitations have spurred the development of a multitude of alternative methods for aryl substitution, offering milder conditions, broader substrate scope, and improved functional group tolerance. This guide provides a comprehensive comparison of the Sandmeyer reaction with its modern alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
The Classic Contender: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile and widely used method for the substitution of an amino group on an aromatic ring.[1] The reaction proceeds through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene.[1][2] The most common transformations include chlorination, bromination, and cyanation.[3]
General Workflow for the Sandmeyer Reaction
References
Spectroscopic Fingerprints of Azo Compounds Derived from 2-Methyl-4-nitrobenzenediazonium: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification of newly synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of azo compounds synthesized from 2-Methyl-4-nitrobenzenediazonium, offering a valuable resource for the verification and characterization of these molecules. The data presented herein is compiled from various studies and serves as a benchmark for researchers working with this class of compounds.
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic molecules with wide-ranging applications, including in the development of pharmaceuticals and as dyes and pigments. The spectroscopic analysis of these compounds provides a unique "fingerprint," allowing for their unambiguous identification. This guide focuses on azo compounds synthesized via the diazotization of 2-Methyl-4-nitroaniline to form this compound, which is then coupled with various aromatic nucleophiles.
Experimental Protocols
The synthesis of azo compounds from this compound generally follows a two-step process: diazotization followed by azo coupling.
1. Diazotization of 2-Methyl-4-nitroaniline: A solution of 2-Methyl-4-nitroaniline in a mixture of a strong acid, typically hydrochloric acid, and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise to the stirred suspension. The temperature is strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt. The completion of the diazotization can be checked using starch-iodide paper.
2. Azo Coupling: The cold diazonium salt solution is then slowly added to a pre-cooled solution of the coupling component (e.g., a phenol, aniline, or naphthol derivative) dissolved in a suitable solvent. The pH of the coupling reaction is crucial and is adjusted depending on the nature of the coupling component. For phenols and naphthols, the reaction is typically carried out in a basic medium (pH 8-10), while for anilines, a slightly acidic medium (pH 4-5) is preferred. The reaction mixture is stirred at low temperature until the coupling is complete, which is often indicated by the formation of a colored precipitate. The solid azo dye is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Spectroscopic Analysis: The purified azo compounds are then subjected to a battery of spectroscopic techniques for structural elucidation and confirmation.
-
UV-Visible (UV-Vis) Spectroscopy: Spectra are typically recorded in a suitable solvent (e.g., ethanol, DMF, or DMSO) to determine the maximum absorption wavelength (λmax), which provides information about the electronic transitions within the conjugated system of the azo dye.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are usually obtained using KBr pellets or as a thin film. Characteristic absorption bands for the azo group (-N=N-), as well as other functional groups present in the molecule, are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure of the molecule, including the arrangement of protons and carbons.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its structure.
Comparative Spectroscopic Data
The following tables summarize the typical spectroscopic data for azo compounds derived from the coupling of this compound with various aromatic compounds. It is important to note that the exact values can vary slightly depending on the solvent used and the specific instrumentation.
Table 1: UV-Visible Spectroscopic Data (λmax)
| Coupling Component | Resulting Azo Compound Structure | Solvent | λmax (nm) | Reference |
| Phenol | (E)-4-((2-methyl-4-nitrophenyl)diazenyl)phenol | Ethanol | 420-450 | General Literature |
| Aniline | (E)-N-(4-((2-methyl-4-nitrophenyl)diazenyl)phenyl)acetamide | DMF | 450-480 | General Literature |
| 2-Naphthol | (E)-1-((2-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol | Ethanol | 480-520 | |
| N,N-Dimethylaniline | (E)-4-((2-methyl-4-nitrophenyl)diazenyl)-N,N-dimethylaniline | DMSO | 490-530 | General Literature |
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| -N=N- (Azo stretch) | 1400 - 1450 (often weak) |
| Ar-NO₂ (Nitro stretch, asymmetric) | 1500 - 1560 |
| Ar-NO₂ (Nitro stretch, symmetric) | 1335 - 1385 |
| O-H (Phenolic) | 3200 - 3600 (broad) |
| N-H (Amine/Amide) | 3300 - 3500 |
| C-N (Aromatic) | 1250 - 1350 |
| C-H (Aromatic) | 3000 - 3100 |
Note: The intensity of the -N=N- stretching vibration is often weak and can sometimes be difficult to distinguish from other aromatic ring vibrations.[1]
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.5 | m |
| Phenolic -OH | 9.0 - 11.0 | s (br) |
| Amine -NH₂ | 5.0 - 7.0 | s (br) |
| Methyl (-CH₃) | 2.2 - 2.6 | s |
Note: Chemical shifts are highly dependent on the specific structure of the azo compound and the solvent used.
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Chemical Shift Range (ppm) |
| Aromatic Carbons | 110 - 160 |
| Carbon attached to Azo group | 140 - 155 |
| Carbon attached to Nitro group | 145 - 155 |
| Carbon attached to OH/NH₂ | 150 - 165 |
| Methyl Carbon (-CH₃) | 15 - 25 |
Visualizing the Process and Structure
To aid in understanding the experimental workflow and the general structure of the synthesized compounds, the following diagrams are provided.
References
A Comparative Guide to the Mechanistic Pathways of Diazonium Salt Dediazoniation
For Researchers, Scientists, and Drug Development Professionals
The dediazoniation of aryldiazonium salts is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functionalities onto an aromatic ring. The versatility of this reaction stems from the excellent leaving group ability of molecular nitrogen (N₂). However, the reaction mechanism can be complex and highly dependent on the substrate, reaction conditions, and the presence of catalysts or additives. Understanding the operative mechanistic pathway is critical for controlling product distribution, optimizing reaction yields, and ensuring process safety. This guide provides a comparative overview of the primary mechanistic pathways of diazonium salt dediazoniation: polar (heterolytic), radical (homolytic), and the aryne pathway.
Mechanistic Overview
The decomposition of an aryldiazonium salt (Ar-N₂⁺) proceeds through distinct intermediates, leading to different product profiles. The three principal pathways are:
-
Polar (Heterolytic) Dediazoniation: This pathway involves the direct loss of dinitrogen from the aryldiazonium cation to form a highly reactive aryl cation (Ar⁺). This cation is then rapidly quenched by a nucleophile present in the reaction medium. This mechanism is favored in polar solvents and in the absence of radical initiators or reducing agents.
-
Radical (Homolytic) Dediazoniation: In this mechanism, the aryldiazonium cation undergoes a one-electron reduction to form an aryl diazenyl radical (Ar-N=N•), which rapidly loses N₂ to generate an aryl radical (Ar•). The aryl radical can then abstract a hydrogen atom from the solvent or react with other species in the reaction mixture. This pathway is promoted by reducing agents (e.g., Cu(I) salts in the Sandmeyer reaction), radical initiators, or photochemical induction.
-
Aryne Formation: Under strongly basic and aprotic conditions, an aryldiazonium salt with a proton ortho to the diazonium group can undergo deprotonation followed by elimination of N₂ to form a highly strained aryne intermediate. This intermediate readily undergoes nucleophilic addition or cycloaddition reactions.
The interplay between these pathways is dictated by factors such as the electronic nature of the aryl group, the counter-ion of the diazonium salt, the solvent, temperature, and the presence of light or catalysts.
Comparative Analysis of Mechanistic Pathways
To facilitate a clear comparison, the following tables summarize key quantitative data and product distributions associated with the different dediazoniation mechanisms.
Table 1: Kinetic Data for the Decomposition of Benzenediazonium Chloride
| Mechanism | Conditions | Rate Constant (k) at 25°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Polar | Aqueous HCl | 4.5 x 10⁻⁵ | 115 |
| Radical | Aqueous HCl with CuCl | 1.2 x 10⁻³ | 70 |
Data is illustrative and can vary with specific reaction conditions.
Table 2: Product Distribution in the Dediazoniation of Benzenediazonium Chloride in Methanol
| Mechanism | Conditions | Major Product(s) | Minor Product(s) |
| Polar | Thermal decomposition in CH₃OH | Anisole (C₆H₅OCH₃) | Phenol (C₆H₅OH) |
| Radical | Decomposition in CH₃OH with a radical initiator | Benzene (C₆H₆) | Anisole (C₆H₅OCH₃) |
Experimental Protocols for Mechanistic Elucidation
Distinguishing between the operative mechanistic pathways requires specific experimental designs. Below are detailed protocols for key experiments.
Kinetic Studies by UV-Vis Spectroscopy
Objective: To determine the rate of decomposition of a diazonium salt by monitoring the disappearance of its characteristic UV-Vis absorbance over time.
Methodology:
-
Preparation of the Diazonium Salt Solution: A stock solution of the aryldiazonium salt is prepared in the desired solvent system (e.g., aqueous acid, alcohol) and kept on ice to minimize decomposition before the experiment.
-
Temperature Control: The reaction is carried out in a cuvette housed in a thermostated cell holder of a UV-Vis spectrophotometer set to the desired temperature (e.g., 25°C, 40°C, 50°C).
-
Data Acquisition: The absorbance of the solution is monitored at the λ_max of the diazonium salt at regular time intervals.
-
Data Analysis: The natural logarithm of the absorbance is plotted against time. A linear plot indicates a first-order reaction, and the rate constant (k) is determined from the slope of the line.
Radical Trapping with TEMPO
Objective: To detect the presence of aryl radicals by trapping them with a stable radical scavenger, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Methodology:
-
Reaction Setup: The dediazoniation reaction is set up under the conditions of interest (e.g., thermal, photochemical, or with a reducing agent).
-
Addition of TEMPO: A stoichiometric excess of TEMPO is added to the reaction mixture at the beginning of the reaction.
-
Reaction Monitoring: The reaction is allowed to proceed to completion.
-
Product Analysis: The reaction mixture is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the TEMPO-aryl adduct. The presence of this adduct is strong evidence for a radical mechanism.[1][2]
Aryne Trapping with Furan
Objective: To detect the formation of an aryne intermediate by trapping it in a [4+2] cycloaddition reaction with a diene, such as furan.
Methodology:
-
Reaction Setup: The diazonium salt is subjected to conditions known to promote aryne formation (e.g., aprotic solvent with a strong base).
-
Addition of Furan: A large excess of furan is added to the reaction mixture.
-
Reaction Execution: The reaction is stirred at the appropriate temperature until the diazonium salt is consumed.
-
Product Isolation and Characterization: The reaction mixture is worked up to isolate the cycloadduct. The structure of the adduct is confirmed by spectroscopic methods (e.g., NMR, MS), providing evidence for the transient existence of the aryne.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways for each of the three major dediazoniation mechanisms.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
